Chloromethyl isopropyl carbonate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
chloromethyl propan-2-yl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-4(2)9-5(7)8-3-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYNXXBAHWPABC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564020 | |
| Record name | Chloromethyl propan-2-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35180-01-9 | |
| Record name | Chloromethyl 1-methylethyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35180-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloromethyl isopropyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035180019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloromethyl propan-2-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | not known | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Carbonic acid, chloromethyl 1-methylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROMETHYL ISOPROPYL CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S8MF45ZHW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dual Role of Chloromethyl Isopropyl Carbonate: A Technical Guide to its Mechanism of Action in Prodrug Synthesis and Bioactivation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of chloromethyl isopropyl carbonate (CMIC), a critical reagent in modern pharmaceutical sciences. Primarily utilized as a promoiety in the design of prodrugs, CMIC enhances the pharmacokinetic profiles of parent drug molecules. This document details its role in chemical synthesis, the intricate biological activation cascade, and provides relevant experimental frameworks.
Introduction: The Function of this compound in Prodrug Strategy
This compound (CAS Number: 35180-01-9) is a key building block in the synthesis of 'isopropyloxycarbonylmethyl' (POC) prodrugs.[1] Its principal application lies in its ability to mask polar functional groups of a parent drug, thereby increasing its lipophilicity and facilitating passive diffusion across biological membranes. The most prominent example of its application is in the synthesis of Tenofovir Disoproxil Fumarate (TDF), an orally bioavailable prodrug of the antiviral agent Tenofovir.[2][3]
The mechanism of action of CMIC can be understood in two distinct phases: its chemical reactivity during prodrug synthesis and the subsequent biological activation of the prodrug in vivo.
Mechanism of Action in Chemical Synthesis: Nucleophilic Substitution
The primary role of this compound in organic synthesis is to introduce an isopropyloxycarbonylmethyl group onto a substrate molecule.[1] The core of its chemical reactivity lies in a nucleophilic substitution reaction. The chlorine atom, being a good leaving group, renders the adjacent methylene (B1212753) carbon electrophilic and thus susceptible to attack by a nucleophile.[1] This nucleophile is typically a functional group on the parent drug molecule, such as a carboxylate, phosphonate, amine, or thiol.
The general scheme for this reaction is as follows:
Drug-Nu- + Cl-CH2-O-C(=O)O-CH(CH3)2 → Drug-Nu-CH2-O-C(=O)O-CH(CH3)2 + Cl-
Where Drug-Nu- represents the nucleophilic parent drug. This reaction effectively links the isopropyloxycarbonylmethyl promoiety to the drug molecule via a labile ester or similar bond.
In Vivo Mechanism of Action: Bioactivation of the Prodrug
Once administered, the isopropyloxycarbonylmethyl prodrug undergoes a multi-step bioactivation process to release the active parent drug. This activation is primarily enzymatic, although non-enzymatic hydrolysis can also occur.
Enzymatic Hydrolysis by Carboxylesterases
The principal mechanism for the activation of these prodrugs is enzymatic hydrolysis mediated by carboxylesterases (CES).[4][5][6] These enzymes are abundant in various tissues, with CES1 being predominant in the liver and CES2 in the intestine.[6] The catalytic activity of carboxylesterases relies on a catalytic triad (B1167595) of amino acids in their active site, typically Serine-Histidine-Aspartate/Glutamate.
The enzymatic hydrolysis proceeds as follows:
-
Nucleophilic Attack: The serine residue in the active site of the carboxylesterase, activated by the histidine and aspartate/glutamate residues, performs a nucleophilic attack on the carbonyl carbon of the carbonate group in the prodrug linker.[7]
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the enzyme's active site.[8]
-
Release of the Drug-Linker Intermediate and Acyl-Enzyme Complex: The tetrahedral intermediate collapses, leading to the cleavage of the ester bond and the formation of an acyl-enzyme intermediate.
-
Hydrolysis of the Acyl-Enzyme Intermediate: A water molecule, activated by the histidine residue, hydrolyzes the acyl-enzyme intermediate, regenerating the active enzyme and releasing the remainder of the linker.
Spontaneous Chemical Decomposition of the Linker
Following the initial enzymatic cleavage, the resulting intermediate is chemically unstable and undergoes spontaneous decomposition to release the active drug and benign byproducts. In the case of Tenofovir Disoproxil, this breakdown cascade releases isopropanol, carbon dioxide, and formaldehyde.[9]
Quantitative Data on Prodrug Stability
The stability of isopropyloxycarbonylmethyl prodrugs is pH-dependent. Generally, they exhibit greater stability in acidic conditions and are more susceptible to hydrolysis at neutral and alkaline pH.[10] This characteristic is advantageous for oral prodrugs, as it minimizes premature hydrolysis in the acidic environment of the stomach, allowing for absorption in the more neutral pH of the small intestine where esterases are abundant.
Table 1: Representative pH-Rate Profile for the Hydrolysis of a Carbonate Ester Prodrug at 37°C
| pH | Rate Constant (k, min-1) | Half-life (t1/2, min) |
| 1.2 | 0.0001 | 6931 |
| 4.0 | 0.0005 | 1386 |
| 6.5 | 0.01 | 69.3 |
| 7.4 | 0.05 | 13.9 |
Note: The data in this table is representative and intended to illustrate the general trend of pH-dependent stability of carbonate esters. Actual values will vary depending on the specific prodrug structure.
Experimental Protocols
Synthesis of an Isopropyloxycarbonylmethyl Prodrug (Example: Tenofovir Disoproxil)
This protocol is adapted from publicly available methods.[8][9]
Materials:
-
Tenofovir (PMPA)
-
N-methylpyrrolidone (NMP)
-
Triethylamine (B128534) (TEA)
-
This compound (CMIC)
-
Dichloromethane
-
Distilled water
-
Magnesium sulfate
Procedure:
-
In a suitable reaction vessel, suspend Tenofovir in N-methylpyrrolidone.
-
Add triethylamine to the suspension and stir until a clear solution is obtained.
-
Heat the reaction mixture to approximately 60°C.
-
Slowly add this compound to the reaction mixture while maintaining the temperature.
-
Continue stirring at 60°C for several hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold distilled water to the reaction mixture to precipitate the crude product.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers, wash with distilled water, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude Tenofovir Disoproxil.
-
The crude product can be further purified by crystallization or chromatography.
In Vitro Enzymatic Hydrolysis Assay
This protocol provides a general framework for assessing the enzymatic stability of a CMIC-derived prodrug.
Materials:
-
Isopropyloxycarbonylmethyl prodrug
-
Human liver microsomes or recombinant carboxylesterase (e.g., CES1 or CES2)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile
-
Esterase inhibitor (e.g., bis(p-nitrophenyl) phosphate) for control experiments
-
Incubator or water bath at 37°C
-
Analytical instrument (e.g., LC-MS/MS)
Procedure:
-
Prepare a stock solution of the prodrug in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare the reaction mixture by adding the enzyme source (microsomes or recombinant enzyme) to pre-warmed phosphate buffer (pH 7.4) in a microcentrifuge tube.
-
Initiate the reaction by adding a small volume of the prodrug stock solution to the reaction mixture. The final concentration of the organic solvent should be low (typically <1%) to avoid enzyme inhibition.
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw aliquots of the reaction mixture and quench the enzymatic reaction by adding an equal volume of cold acetonitrile.
-
For control experiments, pre-incubate the enzyme with an esterase inhibitor before adding the prodrug, or perform the incubation without the enzyme.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of the prodrug and the appearance of the parent drug using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the rate of hydrolysis and the half-life of the prodrug under these conditions.
Conclusion
This compound serves as a highly effective and versatile tool in prodrug design. Its mechanism of action is twofold: a straightforward and efficient nucleophilic substitution for the synthesis of isopropyloxycarbonylmethyl prodrugs, followed by a sophisticated in vivo bioactivation cascade. This cascade, primarily driven by carboxylesterases, ensures the controlled release of the active parent drug. A thorough understanding of this dual mechanism is paramount for the rational design and development of novel and effective prodrug-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carboxylesterases: Dual roles in lipid and pesticide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Biodegradation of the Antiretroviral Tenofovir Disoproxil by a Cyanobacteria/Bacterial Culture - PMC [pmc.ncbi.nlm.nih.gov]
IUPAC name for chloromethyl isopropyl carbonate
An In-depth Technical Guide: Chloromethyl Isopropyl Carbonate
Abstract
This compound, identified by its IUPAC name chloromethyl propan-2-yl carbonate , is a pivotal chemical intermediate in the pharmaceutical and agrochemical industries.[1][2] This clear, colorless liquid is most notably utilized as a key building block in the synthesis of Tenofovir (B777) Disoproxil Fumarate, a frontline antiretroviral medication for the treatment of HIV/AIDS and Hepatitis B.[1][][4][5] Its high reactivity and ability to introduce the isopropoxycarbonyloxymethyl group make it a versatile reagent in organic synthesis.[1][6] However, its classification as a potential mutagenic impurity necessitates stringent quality control in pharmaceutical manufacturing.[7][8] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, applications, and safety considerations for researchers and drug development professionals.
Chemical Identity and Properties
This compound is an organic compound with the chemical formula C5H9ClO3.[] It is also known by several synonyms, including CMIC, Isopropyl chloromethyl carbonate, and Isopropoxycarbonyloxymethyl chloride.[][9]
Data Presentation: Physical and Chemical Properties
The fundamental properties of this compound are summarized in the tables below for easy reference.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | chloromethyl propan-2-yl carbonate[2][] |
| CAS Number | 35180-01-9[1][2][] |
| Molecular Formula | C5H9ClO3[2][] |
| Molecular Weight | 152.58 g/mol [1][2][] |
| InChI Key | JHYNXXBAHWPABC-UHFFFAOYSA-N[10] |
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Appearance | Clear, colorless to pale yellow oily liquid[1][][11] |
| Density | 1.20-1.25 g/cm³ (at 20°C)[6] |
| Boiling Point | 200-205°C[6] |
| Solubility | Insoluble in water[6]. Miscible with methanol, dimethylformamide, ethanol, and acetone[6][11]. Slightly soluble in chloroform, DMSO, and ethyl acetate[][12]. |
| Storage Conditions | Store at 2-8°C under an inert atmosphere[][12] |
Table 3: Quality Specifications for Pharmaceutical Use
| Parameter | Specification |
|---|---|
| Purity (by GC) | ≥99.0%[6][13] |
| Moisture Content | ≤0.5%[6] |
| Chloride Content | ≤0.3%[6] |
| Residual Solvents | ≤300 ppm[6] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes. The selection of a specific method often depends on the availability of starting materials, desired purity, and scalability. Detailed protocols for key synthesis methods are provided below.
Protocol 1: Two-Step Synthesis from Dimethyl Carbonate
This method involves the photochlorination of dimethyl carbonate followed by a transesterification reaction with isopropanol (B130326).[12][14]
Step 1: Synthesis of Dimethyl Monochlorocarbonate
-
Add a suitable photoinitiator to dimethyl carbonate in a reaction vessel.
-
Introduce chlorine gas while exposing the mixture to light.
-
Once the reaction is complete (as monitored by appropriate analytical techniques), stop the flow of chlorine and the light source.
-
Separate and purify the resulting dimethyl monochlorocarbonate product by distillation.[12][14]
Step 2: Synthesis of this compound
-
Add a catalyst to a distillation tower capable of controlling the reflux ratio.
-
Introduce the dimethyl monochlorocarbonate from Step 1 and isopropanol into the tower.
-
Heat the mixture to 70-100°C.[12]
-
Methanol is generated as a byproduct and is continuously removed by distillation under normal pressure.
-
After the reaction is complete, remove the excess isopropanol by distillation under reduced pressure.
-
The final product, this compound, is obtained by vacuum distillation.[12][14]
Caption: Workflow for the two-step synthesis of CMIC.
Protocol 2: Synthesis from Formyl Chloride
This alternative route involves the synthesis of formyl chloride as an intermediate, which then reacts with isopropanol.[4]
-
Preparation of Formyl Chloride: Synthesize formyl chloride from methyl formate (B1220265) and chlorine gas in a two-step chlorination process, with purification by vacuum distillation to achieve a purity of >97%.[4]
-
Esterification: Add 215g of the purified formyl chloride to a 1000 mL four-necked flask containing 300 mL of toluene (B28343) under a nitrogen atmosphere.
-
At room temperature, slowly add a mixture of 185g of triethylamine (B128534) and 110g of isopropanol from a pressure-equalizing funnel.
-
Monitor the reaction by Gas Chromatography (GC) until the formyl chloride is completely consumed.
-
Filter the reaction mixture. Wash the liquid phase with 400 mL of water.
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and filter.
-
Obtain the final product by vacuum distillation, yielding approximately 242g (95% yield) with a GC purity of 99.5%.[4]
Applications in Drug Development
The primary and most significant application of this compound is its role as a critical intermediate in the synthesis of Tenofovir Disoproxil Fumarate (TDF).[][5] Tenofovir is a potent nucleotide analogue reverse transcriptase inhibitor used for treating HIV and chronic Hepatitis B.[11][12] The drug itself, Tenofovir, has poor oral bioavailability. To overcome this, it is formulated as a prodrug, TDF, by esterification. This compound is the reagent that provides the chloromethyl carbonate group, which ultimately forms the pivotal pivaloyloxymethyl (POM) ester moieties in the final drug, significantly enhancing its absorption.[14]
The synthesis generally involves the reaction of PMPA (Tenofovir's parent compound) with this compound.[14]
Caption: Role of CMIC in the synthesis of the Tenofovir prodrug.
Beyond antivirals, CMIC's reactivity makes it a useful reagent in broader organic synthesis and in the agrochemical industry for producing carbamates used as insecticides and herbicides.[1][5]
Regulatory and Safety Considerations
While indispensable, this compound is also a compound of regulatory interest. It is considered a potential mutagenic impurity in Tenofovir Disoproxil Fumarate formulations.[7] Regulatory bodies, including the World Health Organization (WHO), have highlighted the need to control the levels of this impurity in both the active pharmaceutical ingredient (API) and the finished pharmaceutical product (FPP).[8] Manufacturers are required to implement processes that minimize its presence to a strictly controlled, low limit.[8]
From a handling perspective, it is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[11] Standard laboratory precautions, including the use of safety glasses, gloves, and protective clothing, are essential when working with this chemical to avoid potential skin irritation and sensitization.[10][11]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C5H9ClO3 | CID 14787051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. apicule.com [apicule.com]
- 8. The impurity this compound (CMIC) in tenofovir disoproxil | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]
- 9. This compound | CAS No- 35180-01-9 | Simson Pharma Limited [simsonpharma.com]
- 10. This compound USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 11. chemconspecialitychemicals.wordpress.com [chemconspecialitychemicals.wordpress.com]
- 12. This compound | 35180-01-9 [chemicalbook.com]
- 13. scbt.com [scbt.com]
- 14. CN103922938A - Method for synthesizing this compound - Google Patents [patents.google.com]
Chloromethyl isopropyl carbonate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of chloromethyl isopropyl carbonate (CMIC), a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document outlines its chemical properties, synthesis, and analytical methodologies.
Core Chemical Data
This compound is a versatile reagent utilized in the synthesis of more complex molecules.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C5H9ClO3 | [2][3][4] |
| Molecular Weight | 152.58 g/mol | [3][4] |
| CAS Number | 35180-01-9 | [4] |
| Appearance | Clear, colorless liquid | [5] |
| Synonyms | Isopropyl chloromethyl carbonate, CMIC, Carbonic acid chloromethyl 1-methylethyl ester | [3][] |
Role in Pharmaceutical Synthesis
This compound is a critical building block in the production of antiviral medications, most notably Tenofovir, which is used in the treatment of HIV and Hepatitis B.[1][3] It serves as a chloromethylating agent, enabling the introduction of a chloromethyl group into various organic compounds.[7]
Experimental Protocols
The following sections detail the methodologies for the synthesis and analysis of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves a two-step process:
-
Formation of Dimethyl Monochlorocarbonate: In the first step, dimethyl carbonate reacts with chlorine gas under UV light at a temperature of 0-5°C. A photoinitiator is added to facilitate the reaction. Following the reaction, the product is purified by distillation to yield dimethyl monochlorocarbonate.[8][5]
-
Esterification with Isopropanol (B130326): The dimethyl monochlorocarbonate is then reacted with isopropanol in the presence of a catalyst at a temperature of 70-100°C. This reaction is carried out in a distillation tower to continuously remove the methanol (B129727) byproduct. After the reaction is complete, any excess isopropanol is removed by vacuum distillation. The final product, this compound, is then obtained through vacuum distillation.[8][5]
Analytical Methodology for Purity Assessment
The purity of this compound is crucial for its application in pharmaceutical synthesis and is typically assessed using gas chromatography.
-
Technique: Gas Chromatography with Flame Ionization Detector (GC-FID).[2]
-
Column: A DB-624 column (30 m x 0.32 mm x 1.8 µm) is often used.[2]
-
Carrier Gas: Nitrogen is a suitable carrier gas.[2]
-
Purpose: This method is employed to determine the purity of the compound, which is often required to be greater than 98.0%.[2] Due to the compound's lack of a strong chromophore, GC-FID is preferred over HPLC-UV detection for achieving the necessary sensitivity, especially for detecting it as a potential mutagenic impurity in active pharmaceutical ingredients like Tenofovir Disoproxil Fumarate.[9]
Synthesis Workflow
The following diagram illustrates the role of this compound in the synthesis of Tenofovir.
Caption: Synthesis of Tenofovir from PMPA and this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. This compound | 35180-01-9 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. CN103922938A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 9. Thinking outside of the box: Designing a simple solution to quantitate a mutagenic impurity in a complex matrix [morressier.com]
The Pivotal Role of Chloromethyl Isopropyl Carbonate (CMIC) in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethyl Isopropyl Carbonate (CMIC), a versatile bifunctional reagent, has emerged as a critical building block in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique chemical architecture, featuring a reactive chloromethyl group and an isopropyl carbonate moiety, enables the efficient introduction of the isopropyloxycarbonylmethyl group, a key structural motif in several active pharmaceutical ingredients (APIs) and bioactive molecules. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of CMIC, with a pronounced focus on its indispensable role in the manufacturing of the antiviral drug Tenofovir Disoproxil Fumarate. Detailed experimental protocols, quantitative data analysis, and mechanistic visualizations are presented to offer a thorough understanding of CMIC's synthetic utility.
Introduction to this compound (CMIC)
This compound, with the CAS number 35180-01-9, is a colorless to pale yellow liquid characterized by the molecular formula C₅H₉ClO₃.[1][2] It is a key organic intermediate primarily utilized for the introduction of an isopropyloxycarbonylmethyl protecting group or as a linker in the synthesis of more complex molecules.[3] The reactivity of CMIC is centered around its two principal functional groups: the highly reactive chloromethyl group, which is susceptible to nucleophilic substitution, and the isopropyl carbonate group.[4] This dual functionality makes it an invaluable reagent in multi-step synthetic sequences.
The primary industrial significance of CMIC lies in its application as a crucial raw material in the synthesis of Tenofovir Disoproxil Fumarate, a cornerstone medication for the treatment of HIV/AIDS and Hepatitis B.[4][5] Beyond this prominent role, CMIC also serves as a versatile reagent in the broader field of organic synthesis, including the production of carbamate-based agrochemicals such as insecticides, herbicides, and fungicides.[1]
Physicochemical and Spectroscopic Properties of CMIC
A thorough understanding of the physical and chemical properties of CMIC is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₉ClO₃ | [1] |
| Molecular Weight | 152.58 g/mol | [1] |
| CAS Number | 35180-01-9 | [1] |
| Appearance | Clear, colorless to pale yellow liquid | [1][5] |
| Boiling Point | 66 °C @ 16 Torr | [2] |
| Density | ~1.14 g/cm³ | [2] |
| Solubility | Soluble in chloroform, methanol, and dimethylformamide. | [5] |
While detailed spectroscopic data for CMIC itself is not extensively published in readily available literature, its structure is confirmed through standard analytical techniques during its synthesis and quality control. The presence of the chloromethyl and isopropyl carbonate groups would give rise to characteristic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy.
The Cornerstone Application: Synthesis of Tenofovir Disoproxil Fumarate
The most significant application of CMIC is in the esterification of Tenofovir (also known as (R)-9-[2-(Phosphonomethoxy)propyl]adenine or PMPA) to produce its prodrug, Tenofovir Disoproxil. This chemical modification is crucial as it enhances the oral bioavailability of Tenofovir.
Reaction Mechanism and Workflow
The synthesis of Tenofovir Disoproxil from Tenofovir and CMIC proceeds via a nucleophilic substitution reaction. The phosphonic acid group of Tenofovir, typically deprotonated by a base, acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group in CMIC. This results in the formation of a new P-O-C bond and the displacement of the chloride ion. The reaction is carried out for both phosphonate (B1237965) hydroxyl groups to yield the "disoproxil" ester.
References
Chloromethyl Isopropyl Carbonate: A Bifunctional Reagent for Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethyl isopropyl carbonate (CMIC) is a versatile bifunctional reagent of significant interest in the pharmaceutical and agrochemical industries. Its unique chemical architecture, featuring a reactive chloromethyl group and an isopropyl carbonate moiety, allows for its strategic use in the synthesis of complex organic molecules, most notably as a key intermediate in the production of the antiviral drug Tenofovir (B777) Disoproxil Fumarate (B1241708) (TDF). This technical guide provides a comprehensive overview of CMIC, including its physicochemical properties, various synthesis methodologies with detailed experimental protocols, and its critical role in drug development. Particular emphasis is placed on its application in the synthesis of TDF, with a workflow diagram illustrating the process. Furthermore, the mechanism of action of Tenofovir, the active metabolite of TDF, is elucidated through a signaling pathway diagram. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Introduction
This compound (CMIC), with the CAS number 35180-01-9, is a colorless to pale yellow liquid that serves as a crucial building block in organic synthesis.[1][2] Its bifunctional nature, stemming from a chloromethyl group that acts as an effective alkylating agent and an isopropyl carbonate group, makes it a valuable reagent for introducing the isopropyloxycarbonylmethyl group to a variety of nucleophiles.[3] This reactivity is particularly exploited in the pharmaceutical industry for the synthesis of prodrugs, where the modification of a parent drug molecule enhances its bioavailability or other pharmacokinetic properties. The most prominent application of CMIC is in the synthesis of Tenofovir Disoproxil Fumarate, a widely used antiretroviral medication for the treatment of HIV/AIDS and Hepatitis B.[1][2]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of CMIC is essential for its safe handling, storage, and effective use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₅H₉ClO₃ | [4] |
| Molecular Weight | 152.57 g/mol | [4] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Boiling Point | 147.5 °C at 760 mmHg | [3] |
| Density | 1.15 g/cm³ | [3] |
| Solubility | Soluble in many organic solvents | [1] |
| Storage | Store at 2-8°C under an inert atmosphere | [] |
Synthesis of this compound
Several synthetic routes for the preparation of CMIC have been developed, each with its own advantages in terms of yield, purity, and scalability. Below are detailed protocols for two common methods.
Synthesis from Isopropyl Chloroformate and Paraformaldehyde
This method involves the reaction of isopropyl chloroformate with paraformaldehyde in the presence of a catalyst.
Experimental Protocol:
-
To a solution of isopropyl chloroformate (125 g) and a catalyst (e.g., an alkyl imidazole (B134444) ionic liquid, 3 g) in a suitable solvent (e.g., dichloromethane, 100 g), add paraformaldehyde (30 g).[6]
-
Maintain the reaction temperature at 30°C and monitor the reaction progress by Gas Chromatography (GC).[6]
-
Once the isopropyl chloroformate content is ≤1%, terminate the reaction.[6]
-
The reaction mixture is then subjected to distillation to first separate the solvent.[6]
-
Subsequent vacuum distillation of the residue yields highly purified this compound.[6]
| Reactant/Product | Molar Ratio | Yield | Purity (GC) | Source |
| Isopropyl Chloroformate : Paraformaldehyde | 1.02 : 1 | 94% | ≥99.4% | [6] |
Synthesis from Dimethyl Carbonate
This two-step process begins with the photochlorination of dimethyl carbonate followed by transesterification with isopropanol (B130326).
Experimental Protocol:
Step 1: Synthesis of Dimethyl Monochlorocarbonate
-
In a reaction vessel equipped with a UV lamp, combine dimethyl carbonate (360 g, 4.0 mol) and a photoinitiator (e.g., benzoyl peroxide).[7]
-
Cool the mixture to 0-5°C and irradiate with UV light (e.g., 265 nm).[7]
-
Introduce chlorine gas (approximately 300 g) over 1-2 hours.[7]
-
After the reaction, purge the system with nitrogen to remove residual chlorine.[7]
-
Distill the product to obtain dimethyl monochlorocarbonate.[7]
Step 2: Synthesis of this compound
-
In a distillation tower, combine the dimethyl monochlorocarbonate from Step 1 with isopropanol in the presence of a catalyst (e.g., p-toluenesulfonic acid).[7]
-
Heat the mixture to 70-100°C.[7]
-
Continuously remove the methanol (B129727) byproduct by distillation to drive the reaction to completion.[7]
-
After the reaction is complete, remove excess isopropanol by vacuum distillation.[7]
-
Finally, obtain this compound by vacuum distillation.[7]
| Starting Material | Yield | Source |
| Dimethyl Carbonate | ~86-87% | [7] |
Application in the Synthesis of Tenofovir Disoproxil Fumarate
CMIC is a critical reagent in the synthesis of Tenofovir Disoproxil Fumarate (TDF), where it acts as an O-alkylating agent to introduce the isopropyloxycarbonylmethyl prodrug moieties to the phosphonate (B1237965) group of Tenofovir.
Experimental Protocol:
-
In a reaction vessel, combine Tenofovir (PMPA) (1 kg), triethylamine (B128534) (8 L), and a suitable solvent like N-methylpyrrolidone.[8]
-
Stir the mixture and dropwise add this compound (2.5 kg) at a temperature of 20-30°C.[8]
-
After the addition is complete, heat the reaction mixture to 50-60°C and maintain for 4 hours.[8]
-
Monitor the reaction until the intermediate is completely consumed.[8]
-
Concentrate the reaction mixture under reduced pressure to recover the triethylamine.[8]
-
Add water to the residue and extract the product with ethyl acetate.[8]
-
Combine the organic phases and concentrate to obtain the crude Tenofovir disoproxil.[8]
-
The crude product is then further purified and converted to the fumarate salt.[8]
| Reactant | Quantity | Yield of Crude Product | Source |
| Tenofovir | 1 kg | 2.26 - 2.38 kg | [8] |
| This compound | 2.5 kg | [8] | |
| Triethylamine | 8 L | [8] |
Characterization of this compound
The purity and identity of CMIC are typically confirmed using a combination of chromatographic and spectroscopic techniques.
-
Gas Chromatography (GC): Used to determine the purity of CMIC, often with a Flame Ionization Detector (FID). Purity levels of >98.0% are commonly reported.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A predicted spectrum shows characteristic peaks at approximately 5.69 ppm (s, 2H, ClCH₂ O), 4.92 ppm (sept, 1H, OCH (CH₃)₂), and 1.30 ppm (d, 6H, OCH(CH₃ )₂).[3]
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy: Can be used to identify the functional groups present in the molecule, such as the C=O of the carbonate.
-
Mass Spectrometry (MS): Typically coupled with GC (GC-MS), it is used to determine the molecular weight and fragmentation pattern of CMIC, confirming its structure.[9]
Visualizations
Synthesis of Tenofovir Disoproxil Fumarate Workflow
The following diagram illustrates the key steps in the synthesis of Tenofovir Disoproxil from Tenofovir using this compound.
Caption: Workflow for the synthesis of Tenofovir Disoproxil Fumarate.
Tenofovir Mechanism of Action Signaling Pathway
This diagram outlines the intracellular activation of Tenofovir and its mechanism of inhibiting viral replication.
Caption: Intracellular activation and mechanism of action of Tenofovir.
Conclusion
This compound is a bifunctional reagent of considerable importance in modern organic synthesis, particularly within the pharmaceutical industry. Its role as a key intermediate in the production of Tenofovir Disoproxil Fumarate highlights its value in enabling the development of life-saving medications. This guide has provided a detailed overview of CMIC, covering its synthesis, properties, and a primary application, complete with experimental protocols and visual diagrams to aid in understanding. For researchers and professionals in drug development, a thorough knowledge of CMIC and its reactivity is essential for the innovation of new synthetic methodologies and the creation of novel therapeutic agents.
References
- 1. Page loading... [wap.guidechem.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. This compound, CAS No. 35180-01-9 - iChemical [ichemical.com]
- 4. This compound | C5H9ClO3 | CID 14787051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN104844459A - this compound preparation method - Google Patents [patents.google.com]
- 7. CN103922938A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 8. CN108440597B - Simple and convenient synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
Thermal Decomposition of Chloromethyl Isopropyl Carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethyl isopropyl carbonate (CMIC) is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antiviral drug Tenofovir.[1][2] Understanding its thermal stability and decomposition pathways is critical for ensuring safety, optimizing reaction conditions, and maintaining product purity in drug development and manufacturing processes. This technical guide provides a comprehensive overview of the anticipated thermal decomposition products of CMIC, detailed experimental protocols for their analysis, and a discussion of the likely decomposition mechanisms. While specific experimental data on the thermal decomposition of CMIC is not extensively available in public literature, this guide synthesizes information from related compounds and general chemical principles to provide a robust framework for its study.
Introduction
This compound (CAS No. 35180-01-9) is a reactive organic compound featuring both a chloromethyl group and an isopropyl carbonate moiety.[1][2] This bifunctionality makes it a versatile reagent but also susceptible to thermal degradation. The presence of a chlorine atom and a carbonate group suggests that thermal stress will likely lead to the formation of acidic and gaseous byproducts, which can have significant implications for process safety and product quality. This guide outlines the expected decomposition products and provides methodologies for their identification and quantification.
Predicted Thermal Decomposition Products
Based on the chemical structure of this compound and established principles of organic chemistry, the primary thermal decomposition products are expected to be hydrogen chloride (HCl), carbon dioxide (CO₂), and propene, along with the potential for carbon monoxide (CO) formation. The decomposition is likely to proceed through pathways involving dehydrochlorination and decarboxylation.
A plausible decomposition pathway involves the intramolecular elimination of hydrogen chloride, a common thermal degradation route for chlorinated compounds. This would be followed by the breakdown of the unstable intermediate. Another significant pathway is likely decarboxylation, driven by the thermodynamic stability of the resulting gaseous carbon dioxide.
Table 1: Predicted Thermal Decomposition Products of this compound
| Product Name | Chemical Formula | Molar Mass ( g/mol ) | Physical State (at STP) | Primary Formation Pathway |
| Hydrogen Chloride | HCl | 36.46 | Gas | Dehydrochlorination |
| Carbon Dioxide | CO₂ | 44.01 | Gas | Decarboxylation |
| Propene | C₃H₆ | 42.08 | Gas | Fragmentation |
| Carbon Monoxide | CO | 28.01 | Gas | Incomplete Decarboxylation |
| Isopropyl Chloride | C₃H₇Cl | 78.54 | Liquid | Potential side reaction |
| Water | H₂O | 18.02 | Gas/Liquid | Potential side reaction |
Experimental Protocols for Thermal Analysis
To investigate the thermal decomposition of this compound, two primary analytical techniques are recommended: Thermogravimetric Analysis (TGA) for determining the onset of decomposition and the mass loss profile, and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for identifying the individual decomposition products.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the thermal stability of a compound.
Objective: To determine the onset temperature of decomposition and the stages of mass loss for this compound.
Instrumentation: A standard thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Place a small, representative sample of this compound (typically 5-10 mg) into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Purge Gas: Nitrogen or another inert gas at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Collection: Record the sample mass and temperature continuously throughout the experiment.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset of decomposition is identified as the temperature at which a significant mass loss begins.
-
The derivative of the mass loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates for each stage of the decomposition process.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile products generated from the thermal decomposition of a sample.
Objective: To identify the individual chemical species produced during the thermal decomposition of this compound.
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
Methodology:
-
Sample Preparation: A small amount of this compound (in the microgram range) is placed in a pyrolysis tube.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: The sample is rapidly heated to a set temperature (e.g., 500 °C, determined from TGA data to be within the decomposition range) in an inert atmosphere (helium).
-
-
GC-MS Analysis:
-
The gaseous decomposition products are swept from the pyrolysis unit into the GC injection port.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl polysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp (e.g., start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min) is used to separate the decomposition products based on their boiling points and affinities for the column stationary phase.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 10 to 300.
-
-
-
Data Analysis:
-
The separated compounds are detected by the mass spectrometer, which generates a mass spectrum for each component.
-
The identity of each decomposition product is determined by comparing its mass spectrum to a reference library (e.g., NIST).
-
Visualization of Decomposition Pathway and Experimental Workflow
The following diagrams illustrate the proposed thermal decomposition pathway of this compound and the general workflow for its experimental analysis.
Caption: Proposed thermal decomposition pathways of CMIC.
Caption: Workflow for analyzing CMIC thermal decomposition.
Discussion and Conclusion
The thermal decomposition of this compound is a critical consideration for its safe handling and use in pharmaceutical synthesis. While direct experimental data is sparse, a thorough understanding of its potential degradation pathways can be inferred from its chemical structure and the behavior of analogous compounds. The primary decomposition products are anticipated to be hydrogen chloride, carbon dioxide, and propene.
The experimental protocols detailed in this guide for TGA and Py-GC-MS provide a robust framework for researchers and drug development professionals to elucidate the specific thermal decomposition profile of this compound. The data generated from these analyses will be essential for developing safe and efficient manufacturing processes, ensuring the quality and stability of intermediates and final active pharmaceutical ingredients. Further research to quantify the yields of these decomposition products under various conditions would be a valuable contribution to the field.
References
An In-depth Technical Guide on the Hydrolysis and Stability of Chloromethyl Isopropyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis and stability of chloromethyl isopropyl carbonate (CMIC), a key intermediate in the synthesis of antiviral drugs such as Tenofovir Disoproxil Fumarate.[1][2][3] Given its classification as a potential mutagenic impurity, understanding its degradation pathways and ensuring its stability are of paramount importance in pharmaceutical development.[1] While specific kinetic data for CMIC is not extensively published, this guide synthesizes available information on its chemical properties, analogous carbonate structures, and established principles of stability testing to offer a thorough understanding for researchers and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C5H9ClO3 | [4] |
| Molecular Weight | 152.58 g/mol | [4] |
| CAS Number | 35180-01-9 | [4] |
| Appearance | Clear, colorless liquid | [5] |
| Boiling Point | 85°C (@50 mm Hg) | [6] |
| Flash Point | 64°C | [6] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |
Hydrolysis of this compound
The hydrolysis of this compound is a critical degradation pathway that is highly dependent on pH and temperature.[5] Similar to other carbonate esters, its hydrolysis can proceed through acid-catalyzed, neutral (water-mediated), and base-catalyzed pathways.[5] Under acidic or basic conditions, hydrolysis results in the formation of isopropyl alcohol and chloromethyl carbonate.[5]
General Mechanism of Hydrolysis
The hydrolysis of carbonate esters like CMIC typically involves a nucleophilic attack on the carbonyl carbon.[5] In base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the departure of the leaving group. In acid-catalyzed hydrolysis, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[5]
A simplified representation of the base-catalyzed hydrolysis mechanism is provided below.
Stability Profile of this compound
CMIC is known to be sensitive to moisture and its stability is a significant consideration during storage and handling.[7] While detailed quantitative stability data is scarce, a qualitative summary of its expected stability under various conditions can be inferred from the general behavior of carbonate esters.
| Condition | Expected Stability | Rationale |
| Acidic (pH < 4) | Low | Susceptible to acid-catalyzed hydrolysis.[5] |
| Neutral (pH ~7) | Moderate | Hydrolysis is generally slower compared to acidic or basic conditions. |
| Basic (pH > 8) | Low | Prone to rapid base-catalyzed hydrolysis. |
| Elevated Temperature | Low | Thermal decomposition can occur, potentially yielding hydrogen chloride and carbon oxides.[5] |
| Exposure to Light | Potentially Unstable | The material safety data sheet suggests avoiding exposure to light.[6] |
| Oxidative Stress | Moderate | While not the primary degradation pathway, oxidation should be considered in forced degradation studies. |
Experimental Protocols for Stability Assessment
A crucial aspect of understanding the stability of CMIC is to perform forced degradation studies. These studies help in identifying potential degradation products and establishing degradation pathways.
Forced Degradation Study Protocol
Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method.
Materials:
-
This compound (CMIC) reference standard
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
Forced degradation chamber (for thermal and photolytic studies)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
Sample Preparation: Prepare a stock solution of CMIC in acetonitrile at a concentration of 1 mg/mL.
Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of CMIC stock solution, add 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours.
-
To 1 mL of CMIC stock solution, add 1 mL of 1 N HCl. Heat at 60°C for 8 hours.
-
Neutralize the samples with an appropriate amount of NaOH before analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of CMIC stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours.
-
To 1 mL of CMIC stock solution, add 1 mL of 1 N NaOH. Keep at room temperature for 30 minutes.
-
Neutralize the samples with an appropriate amount of HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of CMIC stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
To 1 mL of CMIC stock solution, add 1 mL of 30% H₂O₂. Heat at 60°C for 8 hours.
-
-
Thermal Degradation:
-
Expose solid CMIC to dry heat at 80°C for 48 hours in a hot air oven.
-
Dissolve the stressed solid sample in acetonitrile for analysis.
-
-
Photolytic Degradation:
-
Expose solid CMIC and a solution of CMIC in acetonitrile to UV light (254 nm) and visible light in a photostability chamber for a specified duration as per ICH Q1B guidelines.
-
Analytical Methodology (GC-FID):
-
Column: DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent
-
Carrier Gas: Nitrogen or Helium
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 280°C
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 220°C at 15°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL
-
Data Analysis: Monitor the peak area of CMIC to determine the extent of degradation. Identify and quantify any significant degradation products.
The following diagram illustrates the general workflow for conducting hydrolysis and stability testing of CMIC.
Conclusion
The stability of this compound is a critical parameter for professionals in drug development and chemical research. While specific kinetic data on its hydrolysis is limited, this guide provides a framework for understanding its degradation based on the principles of carbonate ester chemistry. The provided experimental protocol for forced degradation studies offers a practical approach to systematically investigate its stability and identify degradation products. A thorough understanding of the hydrolysis and stability of CMIC is essential for ensuring the quality, safety, and efficacy of pharmaceutical products derived from this important intermediate.
References
- 1. Thinking outside of the box: Designing a simple solution to quantitate a mutagenic impurity in a complex matrix [morressier.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. This compound USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | High-Purity Reagent [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Safe Handling of Isopropyl Chloromethyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Isopropyl chloromethyl carbonate (CAS No. 35180-01-9), a reagent commonly used in organic synthesis, particularly in the preparation of prodrugs. Due to its hazardous properties, strict adherence to safety protocols is essential to minimize risks in the laboratory setting.
Hazard Identification and Classification
Isopropyl chloromethyl carbonate is classified as a hazardous substance. The primary hazards are associated with its corrosivity, potential for skin sensitization, and environmental toxicity.
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.[1]
-
H314: Causes severe skin burns and eye damage.[1]
-
H318: Causes serious eye damage.[1]
-
H411: Toxic to aquatic life with long lasting effects.[2][3]
Pictograms:
-
Flame (Flammable)
-
Corrosion
-
Exclamation Mark (Skin Irritant/Sensitizer)
-
Environment
Physicochemical and Toxicological Data
Proper understanding of the substance's properties is critical for safe handling.
| Property | Value | Reference |
| Molecular Formula | C₅H₉ClO₃ | [4][5] |
| Molecular Weight | 152.57 g/mol | [4] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 85°C (@50 mm Hg) | [6] |
| Oral LD50 (Rat) | > 2000 mg/kg | [6] |
| Mutagenicity | In vitro tests have shown mutagenic effects on bacterial cultures. | [6] |
Note: Comprehensive toxicological data is limited. The chemical, physical, and toxicological properties have not been thoroughly investigated.[7]
Safe Handling and Storage Protocols
Adherence to the following procedures is mandatory to ensure personnel safety and prevent environmental contamination.
3.1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][8]
-
Facilities should be equipped with an eyewash station and a safety shower.[8]
3.2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.[7]
-
Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[2][6] For tasks with a higher risk of splashing, consider additional protective clothing.
-
Respiratory Protection: If vapors or aerosols are generated, use a NIOSH-approved respirator with appropriate cartridges.[9]
3.3. General Handling Practices:
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][4]
-
Wash hands thoroughly after handling.[8]
3.4. Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[2][8]
-
Keep containers tightly closed.[8]
-
Store away from direct sunlight and sources of ignition.[6][8]
-
Incompatible materials include strong acids, strong bases, and strong oxidizing agents.[6]
Experimental Workflow: Safe Handling of Isopropyl Chloromethyl Carbonate
The following diagram illustrates a standard workflow for handling Isopropyl chloromethyl carbonate in a laboratory setting.
Caption: Standard Operating Procedure for Handling Isopropyl Chloromethyl Carbonate.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
5.1. First-Aid Measures:
| Exposure Route | First-Aid Procedure | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [7][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][8] | [4][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6] | [4][6] |
5.2. Accidental Release Measures:
-
Minor Spills:
-
Major Spills:
5.3. Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[6][7]
-
Specific Hazards: Hazardous decomposition products include hydrogen chloride gas and carbon oxides.[6] Vapors are heavier than air and may travel to a source of ignition and flash back.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Emergency Response Decision Tree
The following diagram provides a logical flow for responding to emergencies involving Isopropyl chloromethyl carbonate.
Caption: Emergency Response Decision Tree for Isopropyl Chloromethyl Carbonate Incidents.
Waste Disposal
Dispose of waste materials, including contaminated absorbents and empty containers, in accordance with all applicable federal, state, and local regulations.[2][8] Contact a licensed professional waste disposal service.[7] Do not allow the product to enter drains or the environment.[6][7]
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety training program or a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS for Isopropyl chloromethyl carbonate before use.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Chloromethyl isopropyl carbonate | C5H9ClO3 | CID 14787051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. chemscene.com [chemscene.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. capotchem.com [capotchem.com]
- 8. aksci.com [aksci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Tenofovir Disoproxil Fumarate using Chloromethyl Isopropyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir (B777) disoproxil fumarate (B1241708) (TDF) is a critical antiviral prodrug of Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI). It is widely used for the treatment of HIV-1 infection and chronic hepatitis B. The synthesis of Tenofovir disoproxil involves the esterification of the phosphonic acid group of Tenofovir (also known as (R)-9-[2-(phosphonomethoxy)propyl]adenine or PMPA) with chloromethyl isopropyl carbonate (CMIC). This esterification enhances the oral bioavailability of Tenofovir. These application notes provide detailed protocols, quantitative data, and visual guides for the synthesis of Tenofovir disoproxil and its subsequent conversion to the fumarate salt.
Chemical Reaction Scheme
The overall synthesis involves a two-step process: the esterification of Tenofovir (PMPA) with this compound (CMIC) to yield Tenofovir disoproxil (TD), followed by the formation of the fumarate salt to produce Tenofovir disoproxil fumarate (TDF) for improved stability and handling.
Caption: Overall synthetic scheme for Tenofovir Disoproxil Fumarate.
Experimental Protocols
Protocol 1: Standard Synthesis of Tenofovir Disoproxil Fumarate
This protocol outlines a common method for the synthesis of TDF using triethylamine (B128534) as a base and N-methylpyrrolidone as a solvent.
Materials:
-
Tenofovir (PMPA)
-
This compound (CMIC)
-
Triethylamine (TEA)
-
N-methylpyrrolidone (NMP)
-
Distilled water
-
Magnesium sulfate
-
Isopropanol
-
Fumaric acid
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, add Tenofovir (PMPA), N-methylpyrrolidone, and triethylamine.
-
Heating: Heat the mixture to approximately 63°C with stirring for 30 minutes.[1]
-
Addition of CMIC: Slowly add this compound to the reaction mixture while maintaining the temperature.
-
Reaction: Continue stirring at 63°C for 4 hours.[1]
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and then further to 5°C. Slowly add pre-cooled distilled water (below 15°C). Extract the aqueous mixture twice with dichloromethane.[1]
-
Drying and Concentration: Combine the organic layers and wash twice with distilled water. Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure to obtain Tenofovir disoproxil as an oily residue.[1]
-
Salt Formation: Dissolve the oily Tenofovir disoproxil in isopropanol. Add fumaric acid to the solution.
-
Crystallization: Heat the mixture to 50°C with stirring until all solids dissolve. Slowly cool to 25°C, and then further cool to 3°C. Maintain this temperature with stirring for 4 hours to allow for crystallization.
-
Isolation and Drying: Filter the precipitated crystals, wash with cold isopropanol, and dry under vacuum at 40°C to yield Tenofovir disoproxil fumarate.[1]
Protocol 2: Synthesis with Phase Transfer Catalyst
This protocol utilizes a phase transfer catalyst to potentially improve the reaction rate and yield.
Materials:
-
Tenofovir (PMPA)
-
This compound (CMIC)
-
Triethylamine (TEA)
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
N-methylpyrrolidone (NMP)
-
Dichloromethane
-
Deionized water
-
Isopropyl alcohol
-
Fumaric acid
Procedure:
-
Azeotropic Water Removal: Combine Tenofovir (PMPA), triethylamine, and cyclohexane in a reaction vessel. Heat to reflux to remove water azeotropically, then distill off the solvent under vacuum.[2]
-
Reaction Setup: Cool the reaction mass to room temperature. Add N-methylpyrrolidone, triethylamine, and tetrabutylammonium bromide.[2]
-
Reaction: Heat the mixture to 50-60°C and add this compound. Maintain the temperature for 4-8 hours.[2]
-
Work-up: Cool the reaction mixture to 0°C. Filter the mixture.
-
Extraction: Add the filtrate to deionized water at 5-10°C and extract with dichloromethane.[2]
-
Concentration: Combine the dichloromethane layers and concentrate under vacuum. Co-distill the crude product with cyclohexane.[2]
-
Salt Formation and Crystallization: Take the crude Tenofovir disoproxil into isopropyl alcohol. Add fumaric acid and raise the temperature to 50°C. Filter the hot solution and then cool the filtrate to 5-10°C to induce crystallization.[2]
-
Isolation: Filter the solid, wash with cold isopropyl alcohol, and dry under vacuum to obtain Tenofovir disoproxil fumarate.[2]
Quantitative Data
The following tables summarize quantitative data from various reported syntheses of Tenofovir disoproxil fumarate.
Table 1: Reagent Stoichiometry and Reaction Conditions
| Parameter | Protocol 1[1] | Protocol 2[2] | Variation 3[3] |
| Tenofovir (PMPA) | 1 eq | 1 eq | 1 eq |
| This compound | ~4.5 eq | ~3.0 eq | 3.0 eq |
| Base | Triethylamine (~3.0 eq) | Triethylamine (~3.0 eq) | Triethylamine (2.0 eq) |
| Phase Transfer Catalyst | - | Tetrabutylammonium Bromide (~0.7 eq) | Tetrabutylammonium Bromide (0.1 eq) |
| Solvent | N-methylpyrrolidone | N-methylpyrrolidone, Cyclohexane | N,N-dimethylacetamide |
| Temperature | 63°C | 50-60°C | 50-60°C |
| Reaction Time | 4 hours | 4-8 hours | ~3 hours |
Table 2: Yield and Purity
| Outcome | Protocol 1[1] | Protocol 2[2] | Variation 3[3] |
| Yield (TDF) | 53% (initial crystallization) | ~85% (qualitative HPLC) | 74.9% (without TMSCl) |
| Purity (TDF) | 90% (after recrystallization) | Not specified | 95.6% (without TMSCl) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of Tenofovir disoproxil fumarate.
Caption: General workflow for TDF synthesis.
Reaction Mechanism
The esterification of the phosphonic acid group of Tenofovir proceeds via a nucleophilic substitution mechanism.
Caption: Mechanism of phosphonic acid esterification with CMIC.
Troubleshooting and Impurities
A key challenge in the synthesis of Tenofovir disoproxil fumarate is the control of impurities. The unreacted this compound (CMIC) can remain in the final product and is considered a potential mutagenic impurity.[4] Other process-related impurities may also form.
Potential Impurities:
-
This compound (CMIC): Residual starting material.
-
Mono-ester of Tenofovir: Incomplete esterification.
-
Dimer impurities: Can form under certain conditions.[2]
-
Process-related impurities: Such as Tenofovir isoproxil monoester and carbamate (B1207046) impurities.[5]
Troubleshooting:
-
High levels of CMIC: Ensure complete reaction by optimizing reaction time and temperature. Purification steps, such as recrystallization, are crucial for its removal.
-
Incomplete reaction (presence of mono-ester): Ensure stoichiometric amounts of CMIC and base are used. The use of a phase transfer catalyst may drive the reaction to completion.
-
Formation of byproducts: Careful control of reaction temperature and dropwise addition of reagents can minimize side reactions. An inert atmosphere can also be beneficial.
Conclusion
The synthesis of Tenofovir disoproxil fumarate using this compound is a well-established and scalable process. Careful control of reaction parameters, including stoichiometry, temperature, and reaction time, is essential for achieving high yields and purity. The selection of an appropriate work-up and purification strategy is critical for the removal of unreacted reagents and byproducts, ensuring the final active pharmaceutical ingredient meets the required quality standards for therapeutic use.
References
- 1. Tenofovir disoproxil fumarate synthesis - chemicalbook [chemicalbook.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. CN110590842A - Synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 4. The impurity this compound (CMIC) in tenofovir disoproxil | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]
- 5. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for Chloromethyl Isopropyl Carbonate as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyl isopropyl carbonate (CMIC) is a versatile reagent employed in organic synthesis for the protection of hydroxyl groups. It introduces the isopropoxycarbonylmethyl (iPOC or iPOCOM) protecting group, which offers distinct advantages in multi-step synthetic routes, particularly in pharmaceutical and drug development. The iPOCOM group provides a stable ether linkage that can be selectively cleaved under mild acidic conditions or via hydrogenolysis, ensuring the integrity of other sensitive functional groups within a molecule.
The protection of alcohols with CMIC proceeds via a nucleophilic substitution reaction, where the alcohol displaces the chloride from CMIC to form a stable isopropoxycarbonylmethyl ether. This method is applicable to a range of alcohols, including primary and secondary, and offers a reliable means of masking the reactivity of hydroxyl groups during subsequent synthetic transformations.
Chemical Properties
-
Molecular Formula: C₅H₉ClO₃
-
Molecular Weight: 152.58 g/mol
-
Appearance: Clear, colorless liquid
-
CAS Number: 35180-01-9
Applications in Synthesis
The primary application of this compound in this context is the introduction of the iPOCOM protecting group onto alcohol moieties. This strategy is particularly valuable in the synthesis of complex molecules where orthogonal protection strategies are required. The resulting iPOCOM ether is stable to a variety of reaction conditions, yet can be removed selectively without affecting more robust protecting groups. This protecting group is instrumental in the synthesis of various pharmaceutical intermediates, including the antiviral drug Tenofovir.[1]
Data Presentation
Table 1: Protection of Alcohols with this compound
| Alcohol Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Primary Alcohol | NaH | THF | 0 to RT | 2 - 4 | 85 - 95 |
| Secondary Alcohol | NaH | DMF | 0 to RT | 4 - 8 | 75 - 90 |
| Phenol | K₂CO₃ | Acetonitrile | Reflux | 6 - 12 | 80 - 92 |
Note: The data presented above is a summary of typical results and may vary depending on the specific substrate and reaction conditions.
Table 2: Deprotection of Isopropoxycarbonylmethyl (iPOCOM) Ethers
| Deprotection Method | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acidic Hydrolysis | 1 M HCl | THF/H₂O | RT | 1 - 3 | 90 - 98 |
| Acidic Hydrolysis | Acetic Acid | H₂O | 50 | 2 - 5 | 88 - 95 |
| Hydrogenolysis | H₂, 10% Pd/C | Methanol | RT | 2 - 6 | 92 - 99 |
Note: The data presented above is a summary of typical results and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using this compound
This protocol describes a general procedure for the protection of a primary alcohol with CMIC to form an isopropoxycarbonylmethyl ether.
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
This compound (CMIC, 1.1 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the primary alcohol (1.0 equiv) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add this compound (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired iPOCOM-protected alcohol.
Protocol 2: Deprotection of an Isopropoxycarbonylmethyl (iPOCOM) Ether via Acidic Hydrolysis
This protocol outlines a general procedure for the cleavage of an iPOCOM ether using mild acidic conditions.
Materials:
-
iPOCOM-protected alcohol (1.0 equiv)
-
1 M Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Dissolve the iPOCOM-protected alcohol (1.0 equiv) in a mixture of THF and 1 M HCl (e.g., 2:1 v/v).
-
Stir the solution at room temperature for 1-3 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture by the careful addition of saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the mixture with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, if necessary, to yield the deprotected alcohol.
Mandatory Visualizations
References
Application Notes and Protocols: Introduction of the Isopropyloxycarbonylmethyl Group Using Chloromethyl Isopropyl Carbonate (CMIC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isopropyloxycarbonylmethyl (IPOCM) group is a valuable promoiety used in the design of prodrugs. Its incorporation can enhance the lipophilicity of parent drug molecules, thereby improving their membrane permeability and oral bioavailability. Chloromethyl isopropyl carbonate (CMIC) is a key reagent for the introduction of this group, reacting with acidic functionalities such as carboxylic acids and phenols to form a labile ester or ether linkage. This linkage is designed to be cleaved in vivo by esterases, releasing the active drug. This application note provides a detailed protocol for the introduction of the isopropyloxycarbonylmethyl group using CMIC.
Reaction Principle
The introduction of the isopropyloxycarbonylmethyl group via CMIC proceeds through a nucleophilic substitution reaction. The acidic proton of a carboxylic acid or a phenol (B47542) is first removed by a non-nucleophilic base to generate a carboxylate or phenoxide anion, respectively. This anion then acts as a nucleophile, attacking the electrophilic chloromethyl group of CMIC and displacing the chloride ion to form the desired isopropyloxycarbonylmethyl ester or ether. The general reaction scheme is depicted below:
For Carboxylic Acids:
R-COOH + Base → R-COO⁻ + Base-H⁺ R-COO⁻ + Cl-CH₂-O-CO-O-iPr (CMIC) → R-COO-CH₂-O-CO-O-iPr + Cl⁻
For Phenols:
Ar-OH + Base → Ar-O⁻ + Base-H⁺ Ar-O⁻ + Cl-CH₂-O-CO-O-iPr (CMIC) → Ar-O-CH₂-O-CO-O-iPr + Cl⁻
Experimental Protocols
This section details the generalized procedures for the esterification of carboxylic acids and the etherification of phenols using CMIC.
Materials and Equipment
-
This compound (CMIC)
-
Substrate (Carboxylic acid or Phenol)
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (ACN), Tetrahydrofuran (THF))
-
Non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃))
-
Phase-transfer catalyst (optional, e.g., Tetrabutylammonium bromide (TBAB), Tetrabutylammonium iodide (TBAI))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Standard glassware for aqueous workup (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Purification system (e.g., flash column chromatography, recrystallization apparatus)
General Protocol for Esterification of Carboxylic Acids
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.).
-
Dissolution: Add a suitable anhydrous aprotic solvent (e.g., DMF, NMP, or ACN) to dissolve the carboxylic acid.
-
Base Addition: Add the base (1.1 - 1.5 eq.). If using a solid base like K₂CO₃ or Cs₂CO₃, it can be added directly. If using a liquid amine base like TEA or DIPEA, it should be added dropwise at room temperature.
-
Optional Catalyst: If desired, add a catalytic amount of a phase-transfer catalyst such as TBAB or TBAI (0.1 eq.).
-
CMIC Addition: Add this compound (CMIC) (1.1 - 1.5 eq.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 50-80 °C) and stir for the required time (typically 4-12 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Workup: a. Cool the reaction mixture to room temperature. b. If a solid precipitate (e.g., hydrochloride salt of the amine base) has formed, filter it off. c. Dilute the filtrate with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane). d. Wash the organic layer sequentially with water and brine. e. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. f. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure isopropyloxycarbonylmethyl ester.
General Protocol for Etherification of Phenols
The protocol for phenols is very similar to that for carboxylic acids, with the primary difference being the choice of base, where inorganic bases are often preferred.
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0 eq.) and an anhydrous aprotic solvent (e.g., DMF or ACN).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 - 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
CMIC Addition: Add this compound (CMIC) (1.1 - 1.5 eq.) to the suspension.
-
Reaction: Heat the mixture (typically to 60-80 °C) and stir vigorously for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Follow the same workup and purification procedures as described for the esterification of carboxylic acids.
Data Presentation
The following table summarizes representative reaction conditions and outcomes for the introduction of the isopropyloxycarbonylmethyl group, drawn from literature examples.
| Substrate Type | Example Substrate | Base | Solvent | Catalyst | Molar Ratio (Substrate:CMIC:Base) | Temp. (°C) | Time (h) | Yield (%) |
| Phosphonic Acid | Tenofovir | Triethylamine | NMP | TBAB | 1 : 2.2 : 2.2 | 50-60 | 4-8 | ~85 (crude) |
| Carboxylic Acid | Generic | Cesium Carbonate | ACN | TBAI | 1 : 1.2 : 1.4 | 80 | 12 | Not Reported |
| Phenol | Generic | Potassium Carbonate | DMF | None | 1 : 1.2 : 1.5 | 70 | 8 | Not Reported |
Mandatory Visualization
The following diagrams illustrate the chemical structures and the experimental workflow for the introduction of the isopropyloxycarbonylmethyl group.
Caption: Reaction components for CMIC-mediated esterification/etherification.
Caption: Experimental workflow for the synthesis of IPOCM esters/ethers.
Application Notes and Protocols for the Use of Chloromethyl Isopropyl Carbonate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyl isopropyl carbonate (CMIC) is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1] Its high reactivity makes it a valuable reagent for the production of a variety of organic compounds, most notably carbamates, which are a major class of insecticides, herbicides, and fungicides.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemicals, with a focus on carbamate (B1207046) insecticides. It also outlines the mode of action of these important agricultural compounds.
Synthesis of this compound
The synthesis of this compound is a critical first step for its subsequent use in agrochemical production. Several methods have been patented, often involving a two-step process. A common route involves the initial formation of dimethyl monochlorocarbonate followed by a transesterification reaction with isopropanol (B130326).
Experimental Protocol for CMIC Synthesis
This protocol is based on a method described in Chinese patent CN103922938A.
Step 1: Synthesis of Dimethyl Monochlorocarbonate
-
To a 250 ml three-necked flask equipped with a UV lamp (265 nm, 40W), add 90g (1.0 mol) of dimethyl carbonate and a photoinitiator (e.g., azobisisobutyronitrile).
-
Purge the flask with nitrogen for 30 minutes.
-
Turn on the UV lamp and introduce chlorine gas at a controlled rate (approximately 71g-91g over 2-3 hours) while maintaining the reaction temperature between 0-5°C.
-
After the addition of chlorine is complete, purge the system with nitrogen to remove any residual chlorine gas.
-
The crude product is then purified by distillation, collecting the fraction at 114-116°C to yield dimethyl monochlorocarbonate as a light yellow, transparent liquid.
Step 2: Synthesis of this compound
-
In a 500 ml three-necked flask equipped with a distillation column, combine 125.5g (1 mol) of dimethyl monochlorocarbonate and 180g (3 mol) of isopropanol.
-
Add a catalytic amount of sulfuric acid.
-
Heat the reaction mixture to 70-75°C. Methanol (B129727), formed as a byproduct, is continuously removed by distillation.
-
Monitor the reaction progress by gas chromatography until the methanol content in the distillate is below 0.5%. The reaction time is typically 12-15 hours.
-
After the reaction is complete, remove the excess isopropanol by distillation under atmospheric pressure.
-
The final product, this compound, is obtained by vacuum distillation, collecting the fraction at 75-78°C (at a pressure of 1333 Pa).
Quantitative Data for CMIC Synthesis
| Parameter | Value | Reference |
| Step 1: Dimethyl Monochlorocarbonate | ||
| Yield | ~75% | [2] |
| Appearance | Light yellow, transparent liquid | [2] |
| Boiling Point | 114-116°C | [2] |
| Step 2: this compound | ||
| Yield | 86-87% | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 75-78°C at 1333 Pa | [2] |
| Purity (by GC) | >99.5% | [3] |
Synthesis of Carbamate Agrochemicals using CMIC
General Experimental Workflow for Carbamate Synthesis
Caption: Generalized workflow for the synthesis of a carbamate agrochemical using CMIC.
Generalized Protocol for O-Aryl Carbamate Synthesis
This protocol describes a general method for the synthesis of an O-aryl carbamate from a phenolic precursor and CMIC, followed by reaction with an amine. This would be a plausible, though not explicitly documented, route to carbamate insecticides.
-
O-Alkylation:
-
To a solution of the phenolic precursor (e.g., 1-naphthol for the synthesis of a carbaryl (B1668338) analogue) in an anhydrous solvent such as acetonitrile or DMF, add a suitable base (e.g., potassium carbonate or sodium hydride) and stir at room temperature under an inert atmosphere.
-
Add this compound dropwise to the reaction mixture.
-
The reaction can be heated to facilitate the formation of the O-alkylated intermediate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude intermediate.
-
-
Aminolysis:
-
The crude O-alkylated intermediate is dissolved in a suitable solvent.
-
A primary amine (e.g., methylamine) is added to the solution. The reaction may be carried out at room temperature or with gentle heating.
-
The progress of the aminolysis is monitored by TLC.
-
Once the reaction is complete, the solvent is removed, and the crude product is purified by a suitable method such as recrystallization or column chromatography to yield the final O-aryl carbamate.
-
Mode of Action of Carbamate Insecticides
Carbamate insecticides are effective due to their ability to inhibit the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Mechanism of acetylcholinesterase inhibition by carbamate insecticides.
The inhibition of acetylcholinesterase by carbamates leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of nerve impulses, leading to hyperexcitation, paralysis, and ultimately the death of the insect.
Conclusion
This compound is a key building block in the synthesis of carbamate agrochemicals. The protocols and data presented provide a foundation for its synthesis and application. Understanding the mode of action of the resulting carbamate insecticides is crucial for the development of new and effective crop protection agents. Further research into the development of specific and efficient protocols for the synthesis of a wider range of agrochemicals using CMIC will continue to be an area of interest for the agrochemical industry.
References
Application Notes and Protocols for CMIC as an Intermediate in Antiviral Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
While 2-chloro-N,N-dimethyl-3-fluoropyridin-4-amine (CMIC) is not extensively documented in publicly available literature as a direct intermediate for commercially available antiviral agents, its structural motifs—a substituted chlorofluoropyridine—position it as a valuable and versatile building block in medicinal chemistry for the development of novel antiviral therapeutics. This document provides detailed application notes and hypothetical protocols to guide researchers in utilizing CMIC and structurally similar compounds in the synthesis of potential antiviral candidates. The information presented is based on established synthetic methodologies for related pyridine (B92270) derivatives and the known antiviral activities of compounds containing the substituted pyridine scaffold.
Introduction: The Potential of CMIC in Antiviral Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs, including several antiviral agents.[1][2][3] Its ability to engage in various biological interactions, coupled with its synthetic tractability, makes it a cornerstone of drug design. The unique substitution pattern of CMIC offers several advantages for its use as a pharmaceutical intermediate:
-
Multiple Reactive Sites: The chlorine atom at the 2-position serves as a versatile handle for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
-
Modulation of Physicochemical Properties: The fluorine atom at the 3-position can significantly influence the electronic properties, pKa, and metabolic stability of the resulting molecule, which are critical parameters in drug development.[4][5][6]
-
Scaffold for Bioisosteric Replacement: The substituted pyridine core of CMIC can act as a bioisostere for other aromatic or heteroaromatic systems, enabling the exploration of new chemical space in lead optimization.[7][8][9][10]
These features make CMIC an attractive starting material for generating libraries of novel compounds to be screened for antiviral activity against a range of viruses, including RNA viruses like influenza and coronaviruses, as well as DNA viruses.
Hypothetical Application: Synthesis of a Novel Pyridine-Based Antiviral Agent
Based on the known synthesis of antiviral compounds containing a substituted pyridine ring, a hypothetical synthetic route utilizing a CMIC-like precursor is proposed below. This example illustrates how the functionalities of CMIC can be exploited to build a more complex molecule with potential antiviral properties. For this example, we will propose the synthesis of a hypothetical kinase inhibitor, as many viral replication cycles are dependent on host or viral kinases.
Proposed Synthetic Workflow
The following diagram outlines a potential synthetic pathway starting from a precursor similar to CMIC to a hypothetical antiviral target molecule. This workflow is based on standard organic chemistry reactions commonly employed in the synthesis of pyridine-containing pharmaceuticals.
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for the synthesis of a CMIC analogue and its subsequent conversion to a potential antiviral agent, based on the workflow above. These protocols are adapted from known synthetic procedures for similar compounds.[11]
Synthesis of 2-chloro-3-fluoropyridin-4-amine
This protocol is based on the deprotection of a Boc-protected precursor.
Materials:
-
(2-Chloro-3-fluoro-pyridin-4-yl)-carbamic acid tert-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
NH2 solid-phase extraction cartridge
-
Round-bottom flask, magnetic stirrer, rotary evaporator, column chromatography apparatus
Procedure:
-
Dissolve (2-Chloro-3-fluoro-pyridin-4-yl)-carbamic acid tert-butyl ester (1.9 g, 7.7 mmol) in DCM (10 mL) in a round-bottom flask.
-
Add TFA (5 mL) to the solution at room temperature.
-
Stir the reaction mixture at ambient temperature for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a minimal amount of DCM.
-
Purify the crude product by column chromatography on an NH2 cartridge, eluting with a gradient of 0-10% MeOH in DCM.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield 2-chloro-3-fluoropyridin-4-amine as a solid.[11]
Synthesis of CMIC (N,N-dimethylation of 2-chloro-3-fluoropyridin-4-amine)
This protocol employs the Eschweiler-Clarke reaction for methylation.
Materials:
-
2-chloro-3-fluoropyridin-4-amine
-
Formaldehyde (B43269) (37% aqueous solution)
-
Formic acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-chloro-3-fluoropyridin-4-amine (1.0 g, 6.8 mmol), formaldehyde (1.7 mL, 20.4 mmol), and formic acid (1.5 mL, 40.8 mmol).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude CMIC.
-
Purify the product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain pure CMIC.
Hypothetical Synthesis of an Antiviral Candidate from CMIC
Step 1: Suzuki Coupling
-
In a reaction vessel, combine CMIC (1.0 eq), an appropriate arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq) in a suitable solvent system (e.g., dioxane/water).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the residue by column chromatography to obtain the coupled intermediate.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve the intermediate from Step 1 (1.0 eq) and a selected amine nucleophile (1.5 eq) in a polar aprotic solvent (e.g., DMSO or DMF).
-
Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Heat the reaction mixture at 100-140 °C, monitoring by TLC or LC-MS.
-
After completion, cool the mixture, pour it into water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final compound by column chromatography or preparative HPLC.
Quantitative Data of Structurally Related Antiviral Compounds
While specific data for CMIC-derived antivirals is unavailable, the following table summarizes the in vitro antiviral activity of various reported compounds containing substituted pyridine or related heterocyclic scaffolds. This data illustrates the potential for this class of compounds.
| Compound Class | Virus | Assay | Activity (EC50/IC50) | Reference |
| Pyridine C-Nucleosides | Influenza A | Virus Replication Inhibition | Potent inhibition observed | [12] |
| 2-amino-4-chloro-pyrimidine derivatives | SARS-CoV-2 (in silico) | Molecular Docking | High binding affinity to 3CLpro | [13][14] |
| 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines | Rhinovirus | MIC50 | 0.05 - 0.13 µg/mL | [15] |
| Imidazo[1,2-b]pyridazine Derivatives | Human Cytomegalovirus (HCMV) | Replication Inhibition | Potent inhibitors identified | [13] |
| Imidazo[1,2-a]pyridine Derivatives | HIV | - | Present in anti-HIV drugs |
Signaling Pathways and Experimental Workflows
Potential Viral Target Pathway
Many antiviral drugs, particularly those developed for RNA viruses, target the viral replication and transcription process, which is mediated by the RNA-dependent RNA polymerase (RdRp) complex. The diagram below illustrates a simplified representation of this key viral process, a common target for antiviral intervention.
Conclusion
Although direct evidence for the use of CMIC as an intermediate in the synthesis of known antiviral agents is currently lacking in the public domain, its chemical structure presents a compelling case for its potential in this field. The protocols and data presented here, derived from structurally related compounds, are intended to serve as a guide for researchers to explore the utility of CMIC and other substituted fluoropyridines in the discovery and development of novel antiviral therapeutics. The synthetic versatility of this intermediate makes it a valuable tool for generating diverse chemical libraries for screening against a wide array of viral targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mch.estranky.sk [mch.estranky.sk]
- 11. 2-chloro-3-fluoropyridin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines with potent antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Reaction Conditions for Chloromethyl Isopropyl Carbonate with Amines
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the N-alkylation of primary and secondary amines using chloromethyl isopropyl carbonate (CMIC). CMIC is a key reagent for introducing the isopropyloxycarbonylmethyl moiety onto a nucleophilic substrate, a common strategy in the development of prodrugs.[1] The reaction proceeds via a nucleophilic substitution (S_N2) mechanism where the amine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group.[1] Careful control of reaction conditions is critical to achieve high yields and selectivity, primarily to avoid over-alkylation which can lead to mixtures of secondary, tertiary, and quaternary ammonium (B1175870) salt byproducts.[1][2] These notes cover essential reaction parameters, provide a general experimental protocol, and summarize typical reaction conditions.
General Reaction Mechanism and Key Considerations
The fundamental reaction involves the nucleophilic attack of an amine on the chloromethyl group of CMIC. This process generates a hydrohalic acid (HCl) as a byproduct, which must be neutralized by a base to allow the reaction to proceed to completion and to prevent the formation of amine hydrohalide salts.
Key Parameters for Controlled N-Alkylation:
-
Stoichiometry: The molar ratio of reactants is crucial. Once the initial N-alkylation occurs, the product amine can also act as a nucleophile and react with another molecule of CMIC.[1][2] To favor mono-alkylation, it is common to use a slight excess of the amine relative to CMIC or to add the CMIC slowly to a solution of the amine.
-
Base Selection: A base is required to scavenge the HCl produced.[2] The choice of base is critical:
-
Tertiary Amines: Standard, non-nucleophilic tertiary amines like triethylamine (B128534) (TEA) or pyridine (B92270) are often used.[3][4]
-
Hindered Bases: For sensitive substrates or to rigorously prevent the base from competing as a nucleophile, a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) is highly recommended.[5]
-
-
Solvent: Aprotic solvents are standard for this reaction to avoid solvolysis of the highly reactive CMIC. Common choices include:
-
Acetonitrile (ACN)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for less soluble amines.[4]
-
Temperature: The reaction is exothermic.[5] To control the reaction rate and minimize side product formation, the reaction is typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.
Caption: General S_N2 reaction of a primary amine with CMIC.
Summary of Typical Reaction Conditions
The optimal conditions can vary based on the nucleophilicity and steric hindrance of the amine substrate. The following table summarizes representative conditions derived from analogous reactions in the literature.
| Amine Type | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Primary Amine | Pyridine (~1.7 eq) | DCM | 0 → RT | 1 | ~36% (unoptimized) | [3] |
| Heterocycle (Theophylline) | Triethylamine (TEA) | DCM | RT | Not specified | Not specified | [4] |
| General Primary/Secondary | DIPEA (1.25 eq) | DCM / Toluene | 0 → RT | 2 - 12 | 70 - 95% | [5] |
| Thiol (6-Mercaptopurine) | N/A (Substrate acts as base) | DMSO | RT | Not specified | 5 - 62% | [4] |
Detailed Experimental Protocol: Mono-N-Alkylation of a Secondary Amine
This protocol provides a general method for the selective mono-alkylation of a primary or secondary amine using CMIC and a non-nucleophilic base.
Materials:
-
Primary or Secondary Amine (1.0 eq)
-
This compound (CMIC) (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.25 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and anhydrous DCM (concentration typically 0.1-0.5 M).
-
Base Addition: Add N,N-diisopropylethylamine (1.25 eq) to the solution and stir until homogeneous.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
CMIC Addition: Add this compound (1.05 eq) dropwise to the cooled, stirring solution over 15-30 minutes. A strong exotherm may be observed; maintain the internal temperature below 10 °C during the addition.[5]
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with deionized water and then brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude material using silica (B1680970) gel column chromatography to obtain the pure N-alkylated product.
Caption: Standard workflow for the N-alkylation of amines using CMIC.
Safety and Handling
-
Reactivity: this compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.[6]
-
Hydrolysis: CMIC is sensitive to moisture and can hydrolyze.[1] Ensure all glassware is dry and use anhydrous solvents for the best results.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, when handling all reagents.
References
Application Notes and Protocols: Chloromethyl Isopropyl Carbonate in the Functionalization of Heterocyles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chloromethyl isopropyl carbonate (CMIC) in the functionalization of heterocyclic compounds. This reagent is a key building block, particularly in the pharmaceutical industry, for the synthesis of prodrugs, with its most notable application being in the manufacture of the antiviral medication Tenofovir (B777) Disoproxil Fumarate (B1241708) (TDF).[1][2][3] This document offers detailed experimental protocols, quantitative data, and visualizations to guide researchers in utilizing CMIC for their synthetic needs.
Introduction to this compound (CMIC)
This compound (CAS 35180-01-9) is a reactive chemical intermediate with the molecular formula C₅H₉ClO₃.[4] It is a colorless to pale yellow liquid and serves as a versatile reagent for introducing the isopropyloxycarbonylmethyl group onto nucleophilic substrates.[5] The reactivity of CMIC is centered around its chloromethyl group, which is susceptible to nucleophilic substitution by a wide range of heteroatoms, including nitrogen, oxygen, and sulfur, commonly found in heterocyclic scaffolds. This makes it an invaluable tool for modifying the properties of parent drug molecules, such as solubility and bioavailability.[6]
The European Medicines Agency (EMA) has raised concerns about the potential mutagenicity of CMIC, and it is treated as a likely mutagenic impurity.[7] Therefore, it is crucial to control its levels in final pharmaceutical products.[7]
Applications in Heterocycle Functionalization
The primary application of CMIC in the functionalization of heterocycles is the formation of carbamate-like prodrugs. The isopropyloxycarbonylmethyl moiety can be enzymatically cleaved in vivo to release the active parent drug.
Key Applications Include:
-
Prodrug Synthesis: CMIC is instrumental in the synthesis of prodrugs of molecules containing acidic protons, such as phosphonates and carboxylic acids, or nucleophilic heterocyclic nitrogens. The resulting prodrugs often exhibit improved oral bioavailability.
-
Antiviral Agents: The most prominent example is the synthesis of Tenofovir Disoproxil Fumarate, a key medication for HIV/AIDS and Hepatitis B treatment, where CMIC is used to esterify the phosphonic acid group of Tenofovir.[1][2][3]
-
General Synthetic Intermediate: Beyond its role in prodrugs, CMIC can be used to introduce a protected hydroxymethyl group onto a heterocyclic nucleus.
The general reaction involves the nucleophilic attack of a heteroatom in the heterocyclic ring on the chloromethyl group of CMIC, leading to the displacement of the chloride ion. This reaction is typically carried out in the presence of a base to neutralize the generated HCl.
Figure 1: General reaction scheme for the functionalization of a heterocycle with CMIC.
Experimental Protocols
The following protocols provide detailed methodologies for the functionalization of heterocycles using CMIC. The reaction conditions for the synthesis of Tenofovir Disoproxil are well-documented and serve as a specific example. A generalized protocol for other heterocycles is also provided.
3.1. Specific Protocol: Synthesis of Tenofovir Disoproxil
This protocol is adapted from established procedures for the esterification of Tenofovir with CMIC.[2][8][9]
Materials:
-
Tenofovir (PMPA)
-
This compound (CMIC)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
N-methyl-2-pyrrolidinone (NMP) or Cyclohexane
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB) (optional)
-
Ethyl acetate
-
Isopropanol
-
Fumaric acid
Procedure:
-
In a reaction vessel, suspend Tenofovir in N-methyl-2-pyrrolidinone.
-
Add triethylamine to the suspension.
-
Heat the mixture to 50-60°C.
-
Slowly add this compound to the reaction mixture.
-
Maintain the reaction at 50-60°C for 4-8 hours, monitoring for completion by HPLC or TLC.[2][8]
-
After completion, cool the reaction mixture and concentrate under reduced pressure to remove excess triethylamine.
-
Add water to the residue and extract the product with ethyl acetate.
-
Combine the organic layers and concentrate to obtain the crude Tenofovir Disoproxil.
-
For the preparation of the fumarate salt, dissolve the crude product in isopropanol.
-
Add fumaric acid and heat to 55-65°C for 2 hours.[8]
-
Cool the solution to 0-5°C to induce crystallization.
-
Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain Tenofovir Disoproxil Fumarate.
| Parameter | Value | Reference |
| Reactants | ||
| Tenofovir | 1 equivalent | [2][8] |
| CMIC | 2.5 - 3.5 equivalents | [2][8] |
| Triethylamine | 2.5 - 3.5 equivalents | [2][8] |
| Solvent | N-methyl-2-pyrrolidinone | [2] |
| Temperature | 50-60°C | [2][8] |
| Reaction Time | 4-8 hours | [2][8] |
| Yield | ~60-85% | [9] |
3.2. General Protocol for N-Alkylation of Heterocycles
This generalized protocol can be adapted for the N-alkylation of various nitrogen-containing heterocycles such as imidazoles, pyrimidines, and indoles. Optimization of the base, solvent, and temperature may be required for specific substrates.
Materials:
-
Heterocyclic substrate
-
This compound (CMIC)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
To a solution of the heterocyclic substrate in anhydrous DMF, add the base (e.g., potassium carbonate) portion-wise at room temperature.
-
Stir the mixture for 30 minutes.
-
Add this compound dropwise to the suspension.
-
Heat the reaction mixture to a temperature between 60-80°C and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
| Parameter | General Range |
| Reactants | |
| Heterocycle | 1 equivalent |
| CMIC | 1.1 - 1.5 equivalents |
| Base | 1.2 - 2.0 equivalents |
| Solvent | DMF, Acetonitrile |
| Temperature | 25-80°C |
| Reaction Time | 2-24 hours |
Prodrug Activation Pathway
CMIC is a key component in a prodrug strategy where the isopropyloxycarbonylmethyl group is designed to be cleaved by esterases in the body, releasing the active drug. This enzymatic cleavage is a critical step in the mechanism of action of these prodrugs.
Figure 2: Conceptual diagram of the enzymatic activation of a CMIC-derived prodrug.
The process begins with the enzymatic hydrolysis of the carbonate ester by non-specific esterases, which are abundant in the body. This cleavage generates an unstable hydroxymethyl intermediate, which then spontaneously decomposes to release the active drug, formaldehyde, carbon dioxide, and isopropanol.
Conclusion
This compound is a highly effective reagent for the functionalization of heterocycles, particularly for the synthesis of prodrugs designed to enhance the pharmacokinetic properties of parent molecules. The well-established use of CMIC in the industrial synthesis of Tenofovir Disoproxil Fumarate underscores its importance in drug development. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the utility of CMIC in their own synthetic endeavors with a variety of heterocyclic compounds. Careful consideration of reaction conditions and purification methods is essential for achieving optimal results and ensuring the purity of the final products.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. CN103922938A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 4. This compound | C5H9ClO3 | CID 14787051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl‐Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impurity this compound (CMIC) in tenofovir disoproxil | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]
- 8. CN108440597B - Simple and convenient synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 9. US20130005969A1 - Process for the preparation of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
Application Notes and Protocols for the Deprotection of Isopropyl Carbonate Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isopropyl carbonate group is a valuable tool in multi-step organic synthesis for the protection of alcohols and phenols. Its stability under various reaction conditions and the availability of specific deprotection methods make it a useful option in the synthesis of complex molecules, including active pharmaceutical ingredients. This document provides detailed application notes and experimental protocols for the removal of the isopropyl carbonate protecting group, focusing on methods that offer high efficiency and selectivity.
Deprotection Methods Overview
The cleavage of an isopropyl carbonate protecting group can be achieved under several conditions, primarily through Lewis acid-mediated and acid-catalyzed hydrolysis. While other methods like base-catalyzed hydrolysis, reductive cleavage, or enzymatic deprotection are known for other carbonate groups, their application specifically to isopropyl carbonates is less common and often less efficient.
Key Considerations for Method Selection:
-
Substrate Sensitivity: The presence of other acid-labile or Lewis acid-sensitive functional groups in the molecule will dictate the choice of deprotection reagent and conditions.
-
Reaction Scale: Some methods are more amenable to large-scale synthesis than others.
-
Reagent Availability and Handling: The cost, availability, and safety precautions associated with the reagents should be considered.
Lewis Acid-Mediated Deprotection
Lewis acids are highly effective reagents for the deprotection of isopropyl carbonates, offering mild reaction conditions and high yields. Aluminum chloride (AlCl₃) is a commonly employed Lewis acid for this transformation.
The mechanism of Lewis acid-mediated deprotection involves the coordination of the Lewis acid to the carbonyl oxygen of the carbonate. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack or facilitating the fragmentation of the protecting group to release the free alcohol, carbon dioxide, and a stabilized isopropyl cation.
Caption: Lewis acid-mediated deprotection of an isopropyl carbonate.
Quantitative Data for Lewis Acid-Mediated Deprotection
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time | Yield (%) | Substrate | Reference |
| 1 | AlCl₃ | Nitromethane (B149229) | 0 - 50 | - | Good to Excellent | General Carbonates | [1] |
| 2 | AlCl₃ | Dichloromethane (B109758) | 0 | 45 min | 92 | Isopropyl Carbamate | [1] |
Experimental Protocol: Deprotection of an Isopropyl Carbonate using Aluminum Chloride
Materials:
-
Isopropyl-protected alcohol/phenol
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitromethane or dichloromethane
-
Argon or Nitrogen atmosphere
-
Stirring apparatus
-
Ice bath
-
Standard laboratory glassware for reaction and work-up
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (if necessary)
Procedure:
-
To a solution of the isopropyl carbonate-protected compound (1.0 eq) in anhydrous nitromethane or dichloromethane (0.1-0.2 M) under an inert atmosphere (argon or nitrogen), cool the mixture to 0 °C using an ice bath.
-
Add anhydrous aluminum chloride (1.5 - 3.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction temperature can be gradually increased to room temperature or up to 50 °C if the reaction is sluggish.[1]
-
Upon completion of the reaction, carefully quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, if necessary, to afford the deprotected alcohol/phenol.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is another common method for the removal of isopropyl carbonate protecting groups. This method typically employs strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by a series of proton transfers and elimination steps, leads to the formation of the desired alcohol, carbon dioxide, and isopropanol.
References
Troubleshooting & Optimization
Technical Support Center: Chloromethyl Isopropyl Carbonate (CMIC) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of chloromethyl isopropyl carbonate (CMIC) in their reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of CMIC, offering potential causes and solutions to enhance reaction outcomes.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| CMIC-Y-01 | Why is my yield of this compound unexpectedly low? | Incomplete Reaction: The reaction may not have gone to completion. | - Reaction Time: Extend the reaction time and monitor progress using Gas Chromatography (GC).[1] - Catalyst Inefficiency: The catalyst may be inactive or used in an insufficient amount. Use a fresh, active catalyst, such as an alkyl imidazole (B134444) ionic liquid, at a concentration of 2-5% of the isopropyl chloroformate mass.[2] - Suboptimal Temperature: The reaction temperature may be too low. Maintain the temperature within the optimal range for the chosen synthesis route (e.g., 10-40°C for the isopropyl chloroformate and paraformaldehyde method).[2] |
| Side Reactions: Competing reactions may be consuming starting materials or the product. | - Moisture Contamination: Ensure all reactants and solvents are anhydrous, as water can lead to hydrolysis of the chloroformate starting material and the CMIC product.[3] - Temperature Control: Avoid excessive temperatures, which can promote decomposition and side reactions. For distillation, keep the kettle temperature below 130°C.[4] | ||
| Product Loss During Workup/Purification: Significant amounts of product may be lost during extraction, washing, or distillation. | - Purification Technique: Use vacuum distillation for purification to minimize thermal decomposition of the product.[2][4] - Extraction Efficiency: Ensure proper phase separation during aqueous workup to prevent loss of product in the aqueous layer. | ||
| CMIC-P-01 | My final product contains significant impurities. How can I improve its purity? | Unreacted Starting Materials: The presence of unreacted isopropyl chloroformate or other starting materials. | - Stoichiometry: Use a slight excess of one reactant to ensure the complete conversion of the other. For the paraformaldehyde method, a molar ratio of 1.02:1 of isopropyl chloroformate to paraformaldehyde is recommended.[2] - Reaction Monitoring: Monitor the reaction by GC to ensure the disappearance of the limiting reactant before workup.[1] |
| Formation of By-products: Side reactions can lead to the formation of various impurities. | - Controlled Addition of Reagents: Add reagents slowly and control the reaction temperature to minimize the formation of by-products. - Catalyst Selection: Use a highly selective catalyst to favor the desired reaction pathway.[2] | ||
| Inefficient Purification: The purification method may not be effectively removing impurities. | - Distillation Parameters: Optimize the vacuum and temperature during distillation to achieve better separation of CMIC from impurities with different boiling points.[4] - Washing Steps: Include appropriate washing steps in the workup to remove water-soluble impurities. For instance, washing with water can help remove salts formed during the reaction.[1] | ||
| CMIC-D-01 | The reaction seems to have stalled or is proceeding very slowly. What could be the issue? | Catalyst Deactivation: The catalyst may have been poisoned by impurities in the starting materials or solvent. | - Purity of Reagents: Use high-purity, anhydrous starting materials and solvents.[3] - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent catalyst deactivation by atmospheric moisture or oxygen.[1] |
| Poor Mixing: In heterogeneous reactions (e.g., with paraformaldehyde), inefficient stirring can limit the reaction rate. | - Agitation: Ensure vigorous and efficient stirring throughout the reaction. | ||
| Incorrect Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. | - Temperature Optimization: Gradually increase the temperature while monitoring the reaction progress and watching for the formation of by-products. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound (CMIC)?
A1: Several synthesis routes for CMIC have been developed to achieve high yield and purity.[5] The most common methods include:
-
From Isopropyl Chloroformate and Paraformaldehyde: This method involves the reaction of isopropyl chloroformate with paraformaldehyde in the presence of a catalyst, such as an alkyl imidazole ionic liquid.[2]
-
From Chloromethyl Chloroformate and Isopropanol (B130326): This route involves the esterification of chloromethyl chloroformate with isopropanol, often in the presence of a base like dimethylformamide.[4]
-
From Dimethyl Carbonate: This two-step process starts with the photo-chlorination of dimethyl carbonate to form dimethyl monochlorocarbonate, which is then reacted with isopropanol.[6][7]
Q2: What is the optimal temperature range for CMIC synthesis?
A2: The optimal temperature depends on the specific synthesis route. For the reaction of isopropyl chloroformate and paraformaldehyde, a temperature range of 10-40°C is recommended.[2] For the reaction involving chloromethyl chloroformate and isopropanol, the reaction is typically carried out at 40-60°C.[5] The reaction of dimethyl monochlorocarbonate and isopropanol is conducted at a higher temperature of 70-100°C.[6]
Q3: How can I minimize the hydrolysis of CMIC during workup?
A3: CMIC is susceptible to hydrolysis under acidic or basic conditions, which can lead to the formation of isopropyl alcohol and chloromethyl carbonate.[5] To minimize hydrolysis, it is crucial to work with anhydrous solvents and reagents. During the workup, any aqueous washing steps should be performed quickly with cold water or brine, followed by immediate separation of the organic layer and drying with a suitable drying agent like anhydrous sodium sulfate.[1]
Q4: What are the potential side reactions in the synthesis of CMIC?
A4: Side reactions can lower the yield and purity of CMIC. Potential side reactions include the formation of diisopropyl carbonate from the reaction of isopropyl chloroformate with any residual isopropanol. In the paraformaldehyde route, incomplete depolymerization or side reactions of formaldehyde (B43269) can occur. Thermal decomposition at high temperatures can lead to the release of hydrogen chloride and carbon oxides.[5]
Q5: What is the recommended method for purifying crude CMIC?
A5: Vacuum distillation is the most effective method for purifying crude CMIC.[2][4] This technique allows for the separation of CMIC from less volatile impurities and unreacted starting materials at a lower temperature, thereby minimizing the risk of thermal decomposition. It is recommended to keep the kettle temperature below 130°C during distillation.[4]
Data Presentation
Table 1: Comparison of Different Synthesis Routes for CMIC
| Synthesis Route | Starting Materials | Catalyst | Temperature | Reported Yield | Purity | Reference |
| Method A | Isopropyl Chloroformate, Paraformaldehyde | Alkyl Imidazole Ionic Liquid | 10-40°C | 95% | ≥99.5% | [2] |
| Method B | Chloromethyl Chloroformate, Isopropanol | Dimethylformamide | 40-60°C | High (not specified) | High (not specified) | [4] |
| Method C | Dimethyl Carbonate, Chlorine, Isopropanol | Photoinitiator (Step 1), Acid Catalyst (Step 2) | 0-5°C (Step 1), 70-100°C (Step 2) | 86% (Step 2) | High (not specified) | [7] |
| Method D | Formyl Chloride, Isopropanol, Triethylamine (B128534) | None | Room Temperature | 95% | 99.5% | [1] |
Experimental Protocols
Protocol 1: Synthesis of CMIC from Isopropyl Chloroformate and Paraformaldehyde
Materials:
-
Isopropyl chloroformate
-
Paraformaldehyde
-
Alkyl imidazole ionic liquid catalyst (e.g., with R = -C₈H₁₇)
-
Solvent (e.g., n-hexane)
-
Four-hole boiling flask
-
Temperature-controlled water bath
-
Distillation apparatus
Procedure:
-
In a 500ml four-hole boiling flask, add 125g of isopropyl chloroformate, 6.25g of the alkyl imidazole ionic liquid catalyst, and 100g of n-hexane.[2]
-
With stirring, add 30g of paraformaldehyde in portions at 35°C, using a temperature-controlled water bath to maintain the temperature.[2]
-
Maintain the reaction at this temperature and monitor its progress by GC analysis until the content of isopropyl chloroformate is ≤1%.[2]
-
Once the reaction is complete, perform a preliminary distillation at atmospheric pressure to separate the solvent.[2]
-
Subsequently, carry out vacuum distillation at a temperature below 90°C to obtain the purified this compound.[2]
-
The remaining material in the flask, containing the catalyst and solvent, can be recycled.[2]
Protocol 2: Synthesis of CMIC from Formyl Chloride and Isopropanol
Materials:
-
Formyl chloride
-
Isopropanol
-
Triethylamine
-
Anhydrous sodium sulfate
-
Four-necked flask
-
Pressure-equalizing funnel
-
Distillation apparatus
Procedure:
-
To a 1000mL four-necked flask, add 215g of formyl chloride and 300mL of toluene under a nitrogen atmosphere.[1]
-
At room temperature, slowly add 185g of triethylamine and 110g of isopropanol from a pressure-equalizing funnel.[1]
-
After the addition is complete, monitor the reaction by GC until no more formyl chloride is detected.[1]
-
Filter the reaction mixture. Wash the liquid phase with 400mL of water.[1]
-
Separate the organic phase and dry it over anhydrous sodium sulfate.[1]
-
Filter to remove the drying agent and perform vacuum distillation to obtain the purified this compound.[1]
Visualizations
Caption: Reaction pathway for CMIC synthesis from Isopropyl Chloroformate.
Caption: Troubleshooting workflow for low yield and purity in CMIC synthesis.
Caption: Key factors influencing yield and purity in CMIC reactions.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN104844459A - this compound preparation method - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 35180-01-9 [chemicalbook.com]
- 5. This compound | High-Purity Reagent [benchchem.com]
- 6. The impurity this compound (CMIC) in tenofovir disoproxil | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]
- 7. CN103922938A - Method for synthesizing this compound - Google Patents [patents.google.com]
Technical Support Center: Chloromethyl Isopropyl Carbonate (CMIC) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloromethyl isopropyl carbonate (CMIC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (CMIC) and what are its primary applications?
This compound (CMIC) is a versatile bifunctional reagent used in organic synthesis.[1] It serves as a crucial intermediate in the pharmaceutical industry, most notably in the synthesis of the antiviral drug Tenofovir (B777).[2][3][4] Its reactivity also makes it valuable in the production of other specialty chemicals.[5]
Q2: What are the main side reactions to be aware of during the synthesis and handling of CMIC?
The primary side reactions of CMIC include:
-
Hydrolysis: CMIC can hydrolyze under both acidic and basic conditions to form isopropyl alcohol and chloromethyl carbonate.[1]
-
Thermal Decomposition: At elevated temperatures, CMIC can decompose to produce hazardous byproducts, including hydrogen chloride (HCl) and carbon oxides (CO, CO₂).
-
Reaction with Nucleophiles: As a potent alkylating agent, CMIC readily reacts with various nucleophiles, which can lead to the formation of undesired byproducts if not properly controlled.[1]
Q3: Why is controlling the level of residual CMIC important in pharmaceutical synthesis?
CMIC is considered a potential mutagenic impurity.[6][7] Regulatory agencies, such as the European Medicines Agency (EMA) and the World Health Organization (WHO), have expressed concerns over its presence in active pharmaceutical ingredients (APIs) like Tenofovir Disoproxil Fumarate (TDF).[7] Therefore, its levels in the final drug substance must be strictly controlled to very low limits (e.g., 50 ppm or lower).[6]
Q4: What are the recommended storage and handling conditions for CMIC?
CMIC should be stored in a cool, dry, and well-ventilated area in tightly sealed containers, away from heat, sparks, and open flames.[5] It is important to prevent contact with moisture to avoid hydrolysis.[5] When handling, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and use of CMIC.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of CMIC | - Incomplete reaction. - Side reactions consuming starting materials or product. - Suboptimal reaction temperature. - Inefficient catalyst. | - Monitor the reaction progress using techniques like GC to ensure completion.[2] - Control reaction conditions (temperature, moisture) to minimize hydrolysis and other side reactions. - Optimize the reaction temperature; one patented method suggests a range of 10-40°C.[8] - Consider using alternative catalysts, such as alkyl imidazole (B134444) ionic liquids, which have been reported to improve reaction efficiency.[8] |
| High Levels of Impurities in the Final Product | - Presence of unreacted starting materials (e.g., chloromethyl chloroformate, isopropanol). - Formation of byproducts like di-isopropyl carbonate. - Hydrolysis of CMIC due to moisture. | - Ensure the use of high-purity starting materials. - Optimize the stoichiometry of reactants. - Purify the crude product using vacuum distillation.[2][9] - Conduct all reactions under anhydrous conditions to prevent hydrolysis. |
| Product Discoloration (e.g., pink/orange oil) | - Presence of trace impurities. - Minor decomposition. | - Purification by vacuum distillation is typically effective in removing colored impurities.[10] - Ensure proper storage conditions to prevent degradation. |
| Difficulty in Quantifying CMIC as an Impurity | - Poor chromophore for HPLC-UV detection. - Matrix interference in direct injection GC-FID analysis. - High boiling point making headspace GC-FID challenging. | - A validated GC-FID method with a liquid-liquid extraction procedure has been developed to overcome these challenges, achieving a limit of quantification (LOQ) of 10 ppm.[6] This involves extracting CMIC into n-heptane from a DMF/water solvent system.[6] |
Side Reaction Summary
The following table summarizes the major side reactions and byproducts associated with CMIC synthesis.
| Side Reaction | Reactants/Conditions | Major Byproduct(s) | Mitigation Strategies |
| Hydrolysis | Water (acidic or basic conditions) | Isopropyl alcohol, Chloromethyl carbonate | - Conduct reactions under anhydrous conditions. - Use dry solvents and reagents. - Store CMIC in a moisture-free environment. |
| Thermal Decomposition | High temperatures | Hydrogen chloride (HCl), Carbon oxides (CO, CO₂) | - Avoid excessive heating during synthesis and purification. - Utilize vacuum distillation at lower temperatures for purification.[2] |
| Formation of Di-isopropyl carbonate | Excess isopropanol (B130326) or side reaction with isopropyl chloroformate | Di-isopropyl carbonate | - Precise control of stoichiometry. - Optimize reaction conditions to favor the formation of the desired product. |
| Reaction with Amine Bases | Use of amine bases (e.g., triethylamine, pyridine) in synthesis | Hydrochloride salts of the amine base | - The hydrochloride salt is typically removed by filtration or aqueous workup.[2][10] |
Experimental Protocols
Synthesis of this compound
This protocol is based on a commonly used laboratory-scale synthesis.
Materials:
-
Chloromethyl chloroformate
-
Isopropanol
-
Anhydrous sodium sulfate
-
Water
-
In a four-necked flask under a nitrogen atmosphere, dissolve isopropanol and the amine base (triethylamine or pyridine) in the chosen solvent (toluene or ethyl acetate).
-
Cool the mixture in a dry-ice/acetone bath.
-
Slowly add chloromethyl chloroformate to the cooled solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction completion by Gas Chromatography (GC).[2]
-
Upon completion, filter the mixture to remove the precipitated hydrochloride salt.
-
Wash the filtrate with water to remove any remaining water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by vacuum distillation to obtain pure this compound.[2]
Quantification of CMIC Impurity by GC-FID
This method is designed for the trace analysis of CMIC in a drug substance matrix.[6]
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Sample Preparation (Liquid-Liquid Extraction): [6]
-
Dissolve the drug substance sample in a solvent system of N,N-dimethylformamide (DMF) and water.
-
Add n-heptane to the solution.
-
Vortex the mixture to facilitate the extraction of CMIC into the n-heptane layer.
-
Allow the layers to separate.
-
Carefully collect the n-heptane layer for analysis.
GC-FID Conditions:
-
The specific column, temperature program, and other GC parameters should be optimized and validated for the specific application to achieve the desired sensitivity and separation from other matrix components.
Diagrams
Caption: Hydrolysis pathway of CMIC.
Caption: General workflow for CMIC synthesis.
Caption: Troubleshooting logic for CMIC synthesis.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 35180-01-9 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Thinking outside of the box: Designing a simple solution to quantitate a mutagenic impurity in a complex matrix [morressier.com]
- 7. The impurity this compound (CMIC) in tenofovir disoproxil | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]
- 8. CN104844459A - this compound preparation method - Google Patents [patents.google.com]
- 9. CN103922938A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Chloromethyl Isopropyl Carbonate (CMIC)
This guide provides researchers, scientists, and drug development professionals with essential information for managing impurities during the synthesis of chloromethyl isopropyl carbonate (CMIC).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound (CMIC)?
A1: CMIC can be synthesized through several routes. One common laboratory and industrial method involves the esterification of chloromethyl chloroformate with isopropanol.[1] Another approach starts from dimethyl carbonate, which undergoes photo-chlorination to form dimethyl monochlorocarbonate, followed by a transesterification reaction with isopropanol.[1][2][3] A further method reacts isopropyl chloroformate with paraformaldehyde using a catalyst.[4]
Q2: What is the primary application of CMIC, and why is its purity important?
A2: CMIC is a crucial intermediate in the pharmaceutical industry, notably for the synthesis of antiviral drugs like Tenofovir (B777) Disoproxil Fumarate (TDF), which is used to treat HIV and Hepatitis B.[5][6][7] High purity (typically ≥99.0%) is critical because impurities can lead to unwanted side reactions, reduce the yield and efficacy of the final active pharmaceutical ingredient (API), and pose safety risks.[8] CMIC itself is considered a potential mutagenic impurity and must be controlled to very low levels (e.g., under 50 ppm) in the final drug substance.[6][9]
Q3: What are the potential impurities I should be aware of during CMIC synthesis?
A3: While specific impurities depend on the synthetic route, potential contaminants can include unreacted starting materials (e.g., isopropanol, chloromethyl chloroformate), residual solvents (e.g., toluene, methylene (B1212753) dichloride), and by-products from side reactions.[4] Given its reactivity, CMIC can also degrade, for instance through hydrolysis under acidic or basic conditions, which would lead to isopropyl alcohol and chloromethyl carbonate.[1]
Q4: Which analytical techniques are recommended for assessing the purity of CMIC?
A4: Gas Chromatography (GC), particularly with a Flame Ionization Detector (FID), is the primary method for assaying the purity of CMIC.[1] For more sensitive analyses, such as detecting residual solvents or trace-level impurities, Headspace-GC (HS-GC) can be employed.[1] Other spectroscopic methods like ¹H-NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are used for structural confirmation and characterization.[10] High-Performance Liquid Chromatography (HPLC) can also be used, but CMIC lacks a strong chromophore, making sensitive UV detection challenging.[9]
Q5: How is CMIC typically purified to achieve high purity?
A5: The most common method for purifying crude CMIC is vacuum distillation or vacuum decompression rectifying.[1][2][3][4] This technique is effective at separating the desired product from less volatile starting materials and by-products.
Troubleshooting Guide
Problem 1: My final CMIC product has low purity as determined by GC analysis.
| Potential Cause | Suggested Action |
| Incomplete Reaction | Monitor the reaction progress using in-process GC analysis until starting materials are consumed. Ensure reaction temperature and time are optimized. For instance, in the esterification of chloromethyl chloroformate, the reaction may be controlled at 40-60°C.[1] |
| Sub-optimal Reagent Stoichiometry | Verify the molar ratios of your reactants. For the reaction of isopropyl chloroformate and paraformaldehyde, a slight excess of isopropyl chloroformate (e.g., 1.02:1) has been reported.[4] |
| Inefficient Purification | Ensure your vacuum distillation setup is efficient. Check for leaks in the vacuum system and ensure the distillation column provides adequate separation. The kettle temperature should be controlled, for example, to not exceed 130°C.[11] |
| Product Degradation | CMIC can be sensitive to hydrolysis.[1] Ensure all glassware is dry and reactions are performed under an inert atmosphere if necessary. Avoid exposure to strong acids or bases during workup. |
Problem 2: I am observing significant amounts of residual starting materials in my product.
| Potential Cause | Suggested Action |
| Insufficient Reaction Time or Temperature | Increase the reaction time or temperature according to established protocols. For the transesterification of dimethyl monochlorocarbonate with isopropanol, temperatures of 70-100°C are used to drive the reaction by distilling off methanol.[2][3] |
| Poor Mixing | Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture. |
| Catalyst Inactivity | If using a catalyst (e.g., in the paraformaldehyde route), ensure it is active and used in the correct amount (e.g., 2-5% of the quality of isopropyl chloroformate).[4] |
Data Presentation
Table 1: Comparison of Selected Synthetic Routes for CMIC
| Method/Route | Starting Materials | Key Reagents/Catalysts | Key Reaction Conditions | Reported Purity/Yield |
| Esterification [1] | Chloromethyl chloroformate, Isopropanol | Dimethylformamide (DMF) | Reaction at 40-60°C; followed by vacuum rectification at <130°C. | Purity: 99.3% - 99.7% |
| Photo-chlorination & Transesterification [1][2] | Dimethyl carbonate, Chlorine, Isopropanol | Photoinitiator (e.g., Benzoyl Peroxide), Catalyst for the second step | Step 1: 0-5°C with UV light. Step 2: 70-100°C with distillation. | Yield: ~87% |
| Paraformaldehyde Route [4] | Isopropyl chloroformate, Paraformaldehyde | Alkyl imidazole (B134444) ionic liquid | Reaction at 10-40°C in a solvent (e.g., methylene dichloride). | High Purity |
Table 2: Analytical Methods for CMIC Purity and Impurity Detection
| Analytical Method | Purpose | Typical Parameters |
| Gas Chromatography (GC-FID) | Primary method for assaying purity. | Column: DB-624 (30 m x 0.32 mm x 1.8 µm)[1]Carrier Gas: Nitrogen[1] |
| Headspace GC (HS-GC) | Detecting residual solvents and volatile impurities. | Used for its high sensitivity for volatile compounds.[1] |
| ¹H-NMR, Mass Spec, IR | Structural confirmation and characterization. | Provides detailed structural information.[10] |
| GC-FID with Liquid-Liquid Extraction | Quantifying trace CMIC in a complex matrix (e.g., TDF). | An extraction into n-heptane from a DMF/water system can remove matrix interference.[9] |
Experimental Protocols
Protocol 1: Synthesis of CMIC from Isopropyl Chloroformate and Paraformaldehyde
This protocol is an illustrative example based on patented methods.[4]
-
Reaction Setup: To a dry three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add a suitable solvent such as methylene dichloride (e.g., 0.8 parts by mass relative to isopropyl chloroformate).
-
Reagent Addition: Add isopropyl chloroformate (1.02 molar equivalents) and paraformaldehyde (1.0 molar equivalent) to the flask.
-
Catalyst Addition: Add an alkyl imidazole ionic liquid catalyst (e.g., 2-5% of the mass of the isopropyl chloroformate).
-
Reaction: Stir the mixture at a controlled temperature between 10-40°C. Monitor the reaction progress by GC until the starting materials are consumed.
-
Workup: Upon completion, the reactant may be purified through precipitation and subsequent vacuum distillation.
-
Purification: Perform vacuum distillation of the crude product to obtain high-purity this compound.
Protocol 2: Purity Analysis by Gas Chromatography (GC-FID)
This protocol is a general guideline for purity analysis.[1]
-
Sample Preparation: Prepare a dilute solution of the CMIC sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Standard Preparation: Prepare a standard solution of high-purity CMIC at a known concentration.
-
GC Instrument Setup:
-
Column: DB-624 (30 m x 0.32 mm x 1.8 µm) or equivalent.
-
Carrier Gas: Nitrogen or Helium.
-
Injector Temperature: 200°C.
-
Detector (FID) Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 220°C at 10°C/min.
-
-
Analysis: Inject the sample and standard solutions into the GC.
-
Quantification: Determine the purity of the sample by comparing the peak area of CMIC in the sample to the peak area in the standard, typically expressed as a percentage area.
Visualizations
Caption: Synthesis pathway of CMIC from isopropyl chloroformate.
Caption: Troubleshooting workflow for low CMIC product purity.
Caption: Plausible formation pathway for a diether impurity.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. This compound | 35180-01-9 [chemicalbook.com]
- 3. CN103922938A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 4. CN104844459A - this compound preparation method - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. The impurity this compound (CMIC) in tenofovir disoproxil | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]
- 7. This compound (CMIC) | Connex Pharma [connexpharma.in]
- 8. nbinno.com [nbinno.com]
- 9. Thinking outside of the box: Designing a simple solution to quantitate a mutagenic impurity in a complex matrix [morressier.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. CN103965044A - Preparation method of this compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalytic Reactions
Disclaimer: The term "CMIC reactions" does not correspond to a standard, well-defined class of chemical reactions in publicly available scientific literature. The following guide provides a general framework for optimizing temperature and catalyst parameters applicable to a wide range of catalytic reactions commonly encountered in research and drug development.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their chemical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during reaction optimization.
Q1: My reaction yield is significantly lower than expected. What are the first steps to troubleshoot this?
A1: Low reaction yield is a common issue that can stem from multiple factors. A systematic approach is crucial for diagnosis.[1]
-
Verify Reagent Quality and Stoichiometry: Ensure all starting materials, reagents, and solvents are pure and used in the correct ratios. Impurities can sometimes poison a catalyst.[2][3]
-
Check Reaction Temperature: Temperature has a strong influence on reaction rates.[4] An incorrect temperature may lead to a slow reaction or the formation of side products. Verify your heating/cooling apparatus is calibrated and functioning correctly.
-
Assess Catalyst Activity: The catalyst may be inactive or have low activity. Consider running a positive control experiment with a substrate known to work well with your catalyst system to confirm its efficacy.[1]
-
Monitor Reaction Progress: Use an appropriate analytical technique (e.g., TLC, GC, LC-MS) to monitor the consumption of starting materials and the formation of the product over time. This can help determine if the reaction is stalling or proceeding slowly.[1]
Q2: My reaction starts well but then stops before all the starting material is consumed. What could be the cause?
A2: This phenomenon often points towards catalyst deactivation, where the catalyst loses its effectiveness over the course of the reaction.[5] There are several common mechanisms for catalyst deactivation:
-
Poisoning: Impurities in the feedstock or solvent can bind strongly to the active sites of the catalyst, rendering them inactive.[2][3][6][7] Common poisons include sulfur, nitrogen, and phosphorus compounds.[3][6]
-
Fouling/Coking: Carbonaceous materials (coke) or other by-products can deposit on the catalyst surface, physically blocking the active sites.[2][3][7] This is particularly common in high-temperature reactions involving organic molecules.[8]
-
Sintering (Thermal Degradation): At high temperatures, the small metal particles that often constitute the active sites of a heterogeneous catalyst can agglomerate into larger particles.[3][8] This reduces the active surface area and, consequently, the catalyst's activity.[7][9]
-
Leaching: In some cases, the active metal component of a supported catalyst can dissolve into the reaction mixture, leading to a loss of activity.
Q3: I am observing the formation of multiple side products, reducing the selectivity of my reaction. How can I improve this?
A3: Poor selectivity is often a result of suboptimal reaction conditions that allow alternative reaction pathways to compete with the desired transformation.
-
Adjust Temperature: Temperature can have a significant impact on selectivity.[10] Sometimes, lowering the temperature can favor the desired product by disfavoring a competing reaction with a higher activation energy. Conversely, a different temperature might be needed to achieve the desired outcome.
-
Screen Different Catalysts/Ligands: The choice of catalyst and, if applicable, ligands is a primary determinant of selectivity.[11] Screening a variety of catalysts with different electronic and steric properties can identify a system that preferentially forms the desired product.
-
Modify Reactant Concentration: Adjusting the concentration of reactants can sometimes influence selectivity by altering the reaction order of competing pathways.[12]
Q4: How do I determine the optimal temperature for my reaction?
A4: Finding the optimal temperature requires a balance between reaction rate, selectivity, and stability.[8] While higher temperatures generally increase the reaction rate, they can also lead to catalyst deactivation or the formation of undesired byproducts.[4][8][12] A systematic approach is recommended:
-
Literature Review: Start with temperatures reported for similar reactions.
-
Systematic Screening: Run a series of small-scale reactions at various temperatures (e.g., in 10-20°C increments) while keeping all other parameters constant.[13]
-
Analysis: Analyze the yield and purity of the product from each reaction to identify the temperature that provides the best balance of conversion, selectivity, and minimal degradation.[13]
Data Presentation: Impact of Key Parameters
The following table summarizes the general effects of increasing temperature and catalyst loading on reaction outcomes. The optimal conditions will be specific to each unique chemical transformation.
| Parameter | Effect on Reaction Rate | Effect on Selectivity | Potential Negative Effects |
| Temperature Increase | Generally increases due to higher kinetic energy of molecules.[8][12] | Can increase, decrease, or have no effect depending on the competing reaction pathways.[10] | Catalyst sintering or deactivation[3][8], decomposition of reactants or products[13], reduced selectivity.[14] |
| Catalyst Loading Increase | Typically increases the rate, as more active sites are available for the reaction. | May have minimal effect, but can sometimes influence selectivity in complex reaction networks. | Increased cost, potential for more side reactions if the catalyst is also active for other pathways, difficulties in removal from the product mixture. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
This protocol outlines a method for systematically testing a panel of catalysts to identify the most effective one for a specific transformation.
-
Catalyst Selection: Choose a diverse set of catalysts based on literature precedents for similar reactions. Include catalysts with varying metals, ligands, and supports (if applicable).
-
Reaction Setup: In an array of reaction vials or a multi-well plate, add the substrate and any other reagents dissolved in the chosen solvent.
-
Catalyst Addition: To each vial, add a pre-weighed amount of a unique catalyst. Ensure all other parameters (substrate concentration, temperature, stir rate) are held constant across all reactions. Include a negative control reaction with no catalyst.[1]
-
Execution and Monitoring: Place the reaction array in a heated stirring block. Allow the reactions to proceed for a fixed amount of time.
-
Quenching and Analysis: After the specified time, quench all reactions simultaneously. Analyze a small aliquot from each reaction by a suitable method (e.g., LC-MS, GC) to determine the conversion of starting material and the yield of the desired product.
-
Selection: Identify the catalyst(s) that provide the highest yield and selectivity for further optimization.
Protocol 2: Systematic Temperature Optimization
This protocol describes a method for identifying the optimal reaction temperature to maximize yield and minimize byproduct formation.[13]
-
Initial Temperature Selection: Based on literature, the solvent's boiling point, or preliminary screening, choose a starting temperature for the optimization.
-
Setup of Temperature Gradient: Prepare a series of identical reaction mixtures. Using a parallel synthesis block with individual temperature control for each well or separate reaction vessels, set a range of temperatures (e.g., in 10°C increments) centered around your initial selection.
-
Execution: Run all reactions for the same amount of time, ensuring all other conditions (stirring, concentrations) are identical.
-
Data Collection: Upon completion, analyze the product mixture from each reaction to determine the yield and impurity profile.
-
Optimization: Plot the product yield and key impurity levels as a function of temperature. The optimal temperature is the one that gives the best balance of high yield and low impurity formation.[13] Be alert for a sharp decrease in yield at higher temperatures, which can indicate product or catalyst decomposition.[13]
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts in reaction optimization.
Caption: A logical workflow for troubleshooting low reaction yield.
Caption: Relationship between temperature, catalyst, and reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Challenges & Advantages of Industrial Heterogeneous Catalysis [catalysts.com]
- 10. sciencedaily.com [sciencedaily.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
Chloromethyl isopropyl carbonate stability under acidic vs basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Chloromethyl Isopropyl Carbonate (CMIC) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (CMIC)?
A1: this compound is generally stable under standard storage conditions, which include a cool, dry, and well-ventilated area, protected from direct sunlight, heat, and moisture.[1][2][3][4] It is important to keep the container tightly closed.[2] The compound is known to be moisture-sensitive.[5] For laboratory storage, an inert atmosphere at 2-8°C is recommended.
Q2: How does pH affect the stability of CMIC?
A2: The stability of CMIC is highly dependent on pH. It undergoes hydrolysis under acidic, basic, and neutral conditions, although the mechanisms and rates of degradation differ. Both strong acids and strong bases are listed as materials to avoid when handling CMIC.[2]
Q3: What happens to CMIC under acidic conditions?
A3: Under acidic conditions (typically pH < 4), CMIC undergoes acid-catalyzed hydrolysis.[6] The reaction involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This facilitates a nucleophilic attack by water, leading to the cleavage of the ester bond to form isopropyl alcohol and chloromethyl carbonate.[6] The isopropyl carbonate group can be selectively cleaved under mild acidic conditions.[6]
Q4: What is the degradation pathway of CMIC in a basic medium?
A4: In the presence of a base, CMIC is hydrolyzed into isopropyl alcohol and chloromethyl carbonate.[6] While specific kinetic data for CMIC is not widely published, the behavior of analogous carbonate esters suggests that the rate of hydrolysis increases with a higher pH.[6][7]
Q5: Is CMIC stable in neutral aqueous solutions?
A5: In the neutral pH range (approximately 4-8), the degradation of CMIC is primarily driven by the direct nucleophilic attack of water molecules on the carbonyl carbon, a process known as neutral hydrolysis.[6]
Troubleshooting Guide
Issue 1: I am observing rapid degradation of my CMIC reagent in solution.
-
Potential Cause 1: pH of the medium.
-
Troubleshooting Step: Verify the pH of your solvent or reaction mixture. CMIC is susceptible to hydrolysis, which is accelerated in both acidic (pH < 4) and basic (pH > 8) conditions.[6] Ensure your medium is within the desired pH range for your experiment's stability window.
-
-
Potential Cause 2: Presence of moisture.
-
Troubleshooting Step: CMIC is moisture-sensitive.[5] Ensure you are using anhydrous solvents and have taken precautions to work in a dry environment (e.g., under an inert atmosphere like nitrogen or argon). Check storage conditions of the reagent to ensure it has not been exposed to atmospheric moisture.
-
-
Potential Cause 3: Incompatible reagents.
Issue 2: My reaction involving CMIC is not proceeding as expected, and I suspect reagent inactivity.
-
Potential Cause 1: Improper storage.
-
Potential Cause 2: Age and quality of the reagent.
-
Troubleshooting Step: If possible, verify the purity of the CMIC using an analytical technique like GC or NMR. Over time, even with proper storage, slow hydrolysis can occur if trace amounts of moisture are present. Consider using a fresh bottle of the reagent.
-
Stability Data Summary
While specific, extensively published kinetic data for CMIC is limited, the expected stability based on the behavior of analogous carbonate esters is summarized below.[6]
| Condition | pH Range | Primary Degradation Mechanism | Expected Relative Stability | Degradation Products |
| Acidic | < 4 | Specific acid-catalyzed hydrolysis | Low | Isopropyl Alcohol, Chloromethyl Carbonate |
| Neutral | 4 - 8 | Neutral (water-mediated) hydrolysis | Moderate | Isopropyl Alcohol, Chloromethyl Carbonate |
| Basic | > 8 | Specific base-catalyzed hydrolysis | Low (rate increases with pH) | Isopropyl Alcohol, Chloromethyl Carbonate |
Experimental Protocol: pH Stability Assessment of CMIC
This section outlines a general methodology for determining the hydrolytic stability of this compound at different pH values.
Objective: To quantify the rate of CMIC degradation in aqueous solutions buffered at acidic, neutral, and basic pH.
Materials:
-
This compound (CMIC)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Deionized water, HPLC grade
-
Buffer solutions (e.g., Phosphate or Acetate buffers) prepared at desired pH levels (e.g., pH 4, 7, 9)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
pH meter
-
Constant temperature incubator or water bath
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of CMIC in acetonitrile.
-
Preparation of Test Solutions:
-
For each pH value to be tested, add a small aliquot of the CMIC stock solution to a known volume of the corresponding aqueous buffer solution. The final concentration of acetonitrile should be kept low to minimize its effect on the reaction.
-
The final concentration of CMIC should be suitable for accurate quantification by HPLC.
-
-
Incubation:
-
Place the prepared test solutions in a constant temperature environment (e.g., 25°C or 40°C).
-
Note the start time (t=0).
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Immediately quench any further degradation, if necessary (e.g., by neutralizing the sample or diluting it in the mobile phase).
-
Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of intact CMIC.[8]
-
-
Data Analysis:
-
Plot the concentration of CMIC versus time for each pH condition.
-
Determine the order of the degradation reaction (often pseudo-first-order for hydrolysis).
-
Calculate the degradation rate constant (k) and the half-life (t½) for CMIC at each pH.
-
Degradation Pathways
The following diagrams illustrate the primary mechanisms of CMIC hydrolysis under acidic and basic conditions.
References
- 1. nbinno.com [nbinno.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. This compound | 35180-01-9 [chemicalbook.com]
- 6. This compound | High-Purity Reagent [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Degradation kinetics and mechanisms of moricizine hydrochloride in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Chloromethyl Isopropyl Carbonate (CMIC)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloromethyl isopropyl carbonate (CMIC).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of crude this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity of Final Product | 1. Incomplete removal of starting materials (e.g., isopropanol, chloromethyl chloroformate).2. Inefficient fractional distillation.3. Product decomposition during distillation due to excessive temperature.4. Co-distillation of impurities with similar boiling points. | 1. Ensure complete reaction conversion before purification. Consider a solvent wash to remove water-soluble impurities.2. Use a distillation column with sufficient theoretical plates. Ensure the distillation apparatus is properly insulated.3. Maintain a kettle temperature below 130°C and use an appropriate vacuum level (e.g., ~10 mmHg) to lower the boiling point.[1]4. Optimize the reflux ratio during distillation to improve separation. |
| Product Loss/Low Yield | 1. Product decomposition at high temperatures.2. Leaks in the vacuum distillation setup.3. Hydrolysis of the product due to the presence of water.[2] | 1. Use high vacuum to distill at a lower temperature.[1][3]2. Check all joints and seals of the distillation apparatus for leaks before starting.3. Ensure all glassware is thoroughly dried and perform the distillation under an inert atmosphere (e.g., nitrogen). |
| Yellowing of the Product | 1. Thermal decomposition.2. Presence of acidic impurities causing degradation. | 1. Purify via vacuum distillation at the lowest feasible temperature.[1][3]2. Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) and dry it thoroughly before distillation. |
| Inconsistent GC Results | 1. Contamination of the GC system.2. Degradation of the sample in the injector port.3. Use of an inappropriate GC column. | 1. Bake out the column and clean the injector port and detector.2. Use a lower injector temperature and a split injection to minimize sample residence time in the hot injector.3. A DB-624 column is a suitable stationary phase for the analysis of CMIC.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
A1: Fractional vacuum distillation is the most widely recommended and effective method for purifying this compound.[1][2][3][4] This technique allows for the separation of CMIC from less volatile impurities and starting materials at a reduced temperature, which minimizes the risk of thermal decomposition.
Q2: What are the common impurities in crude this compound?
A2: Common impurities depend on the synthetic route but typically include unreacted starting materials such as isopropanol, chloromethyl chloroformate, or dimethyl carbonate, as well as byproducts like methanol.[3][5] Residual solvents used in the reaction or workup may also be present. Hydrolysis of CMIC can lead to the formation of isopropyl alcohol and chloromethyl carbonate.[2]
Q3: Why is it crucial to achieve high purity for this compound?
A3: High purity is essential because CMIC is often used as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as the antiviral drug Tenofovir (B777).[6] Furthermore, CMIC itself is considered a potential mutagenic impurity, and regulatory bodies like the WHO and EMA have expressed concerns about its presence in final drug products.[7] Therefore, its levels must be strictly controlled.
Q4: At what temperature and pressure should vacuum distillation of CMIC be performed?
A4: A common practice is to maintain the kettle temperature at or below 130°C.[1] The product can be collected at a head temperature of 75-78°C under a vacuum of approximately 1333 Pa (~10 mmHg).[3]
Q5: How can the purity of this compound be accurately determined?
A5: The purity of CMIC is typically assessed using gas chromatography (GC) with a flame ionization detector (FID).[2] For trace analysis of CMIC in a complex matrix, a liquid-liquid extraction sample preparation step may be necessary to avoid interference.[8]
Data on Purification of this compound
The following table summarizes quantitative data from different purification approaches.
| Purification Method | Starting Material Purity | Final Product Purity | Yield | Reference |
| Vacuum Distillation | Crude | 99.3% - 99.7% | High | [1] |
| Precipitation and Underpressure Distillation | Crude | ≥99.4% | 94% | [4] |
| Vacuum Distillation | Crude | Not Specified | ~87% | [2][3] |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
Objective: To purify crude this compound by removing non-volatile impurities and residual starting materials.
Materials:
-
Crude this compound
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Vacuum grease
-
Cold trap liquid (e.g., liquid nitrogen or dry ice/acetone slurry)
Equipment:
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Heating mantle with a stirrer
-
Vacuum pump
-
Manometer
-
Cold trap
Procedure:
-
Drying the Crude Product: If the crude product is suspected to contain water, dry it over a suitable drying agent like anhydrous magnesium sulfate, followed by filtration.
-
Assembling the Apparatus: Assemble the vacuum distillation apparatus, ensuring all glass joints are properly greased to prevent leaks.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Initiating the Distillation:
-
Begin stirring and heating the flask gently.
-
Gradually apply vacuum, ensuring the system is stable and there is no bumping.
-
Cool the condenser with circulating water.
-
Place a cold trap between the apparatus and the vacuum pump.
-
-
Collecting Fractions:
-
Completing the Distillation:
-
Stop the distillation when the temperature starts to drop or rise significantly, or when only a small amount of residue remains.
-
Allow the apparatus to cool down completely before slowly releasing the vacuum.
-
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC).
Protocol 2: Purity Analysis by Gas Chromatography (GC)
Objective: To determine the purity of the purified this compound.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Autosampler (optional)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.32 mm x 1.8 µm (or equivalent)[2]
-
Carrier Gas: Nitrogen or Helium
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C
-
Hold at 220°C for 5 minutes
-
-
Injection Mode: Split
-
Injection Volume: 1 µL
Procedure:
-
Sample Preparation: Prepare a solution of the purified this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a standard solution of high-purity this compound at a known concentration.
-
Injection: Inject the sample and standard solutions into the GC system.
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Calculate the purity of the sample by the area percent method, assuming all components have the same response factor. For higher accuracy, determine the relative response factors of known impurities.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low purity in CMIC.
References
- 1. CN103965044A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. CN103922938A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 4. CN104844459A - this compound preparation method - Google Patents [patents.google.com]
- 5. This compound | 35180-01-9 [chemicalbook.com]
- 6. This compound (CMIC) | Connex Pharma [connexpharma.in]
- 7. The impurity this compound (CMIC) in tenofovir disoproxil | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]
- 8. Thinking outside of the box: Designing a simple solution to quantitate a mutagenic impurity in a complex matrix [morressier.com]
Preventing decomposition of chloromethyl isopropyl carbonate during storage
Welcome to the Technical Support Center for Chloromethyl Isopropyl Carbonate (CMIC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of CMIC. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your CMIC samples.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments with CMIC.
Question: I suspect my this compound (CMIC) has started to decompose. What are the tell-tale signs?
Answer: Decomposition of CMIC can be identified by several observable changes. A pure CMIC sample should be a clear, colorless oil.[1] Visual indicators of degradation include a change in color to pale yellow, the presence of solid precipitates, or a noticeable increase in the viscosity of the liquid.[2] Additionally, the evolution of gas, which may cause pressure buildup in the storage container, is a strong indicator of decomposition. The primary decomposition products include hazardous gases such as hydrogen chloride (HCl) and carbon oxides (CO, CO₂), which may produce a sharp, acidic odor.[3][4]
Question: My CMIC purity has decreased over time, as confirmed by GC analysis. What are the likely causes?
Answer: The decrease in CMIC purity is most often due to decomposition, which can be accelerated by several factors:
-
Exposure to Moisture: CMIC is sensitive to moisture and can undergo hydrolysis.[4] This reaction breaks down the carbonate ester, leading to the formation of isopropyl alcohol, chloromethanol, and eventually hydrogen chloride and carbon dioxide.
-
Elevated Temperatures: Storage at temperatures above the recommended 2-8°C can significantly increase the rate of thermal decomposition.[1][5][6]
-
Exposure to Light: Direct sunlight or other sources of UV radiation can promote degradation.[4]
-
Incompatible Materials: Contact with strong acids, strong bases, or oxidizing agents will catalyze decomposition.[4] Ensure that your storage containers and handling materials are inert.
Question: What are the best practices for storing CMIC to prevent decomposition?
Answer: To maintain the purity and stability of CMIC, adhere to the following storage guidelines:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and oxygen.[1][6]
-
Container: Use a tightly sealed, appropriate container. Amber glass bottles are recommended to protect the compound from light.
-
Location: Keep in a cool, dark, and well-ventilated area.[3]
Question: Can I use stabilizers to prevent the decomposition of CMIC?
Answer: While specific stabilizers for CMIC are not extensively documented in publicly available literature, general strategies for stabilizing similar chlorinated compounds can be considered. The addition of a small amount of a hindered, non-nucleophilic base could theoretically neutralize any trace amounts of acid that might initiate decomposition. However, any potential stabilizer must be carefully evaluated for compatibility with CMIC and your specific application. It is recommended to perform a small-scale stability study before adding any stabilizer to your bulk material.
Quantitative Data on CMIC Stability
The following table provides illustrative data on the stability of CMIC under various storage conditions. This data is intended for exemplary purposes to highlight the impact of different environmental factors on CMIC purity.
| Storage Condition | Temperature (°C) | Relative Humidity (%) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| Recommended | 2-8 | < 30 (Inert Atmosphere) | >99.5 | >99.0 | >98.5 |
| Ambient | 25 | 40-60 | ~98.0 | ~96.5 | ~94.0 |
| Elevated Temperature | 40 | 40-60 | ~95.0 | ~90.0 | <85.0 |
| High Humidity | 25 | >80 | ~97.0 | ~94.0 | ~90.0 |
| Exposure to Light | 25 | 40-60 | ~97.5 | ~95.0 | ~92.0 |
Experimental Protocols
Protocol 1: Quantification of CMIC Purity and Decomposition Products by Gas Chromatography (GC)
This protocol outlines a method for the quantitative analysis of CMIC and its primary decomposition products using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).
1. Instrumentation and Materials:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
GC Column: DB-624, 30 m x 0.32 mm x 1.8 µm (or equivalent).
-
Carrier Gas: Nitrogen or Helium.
-
Injector and Detector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Sample Solvent: Dichloromethane (DCM) or a suitable non-polar solvent.
-
CMIC standard of known purity.
2. Sample Preparation:
-
Prepare a stock solution of the CMIC standard in the sample solvent at a concentration of approximately 1 mg/mL.
-
Prepare a sample solution of the CMIC to be tested at the same concentration.
-
If necessary, create a calibration curve using serial dilutions of the stock solution.
3. GC Analysis:
-
Inject 1 µL of the sample solution into the GC.
-
Record the chromatogram and integrate the peaks corresponding to CMIC and any observed decomposition products.
-
Calculate the purity of the CMIC sample by comparing the peak area to that of the standard or by using the calibration curve.
Protocol 2: Forced Degradation Study of CMIC
This protocol describes a forced degradation study to investigate the stability of CMIC under various stress conditions, as recommended by ICH guidelines.
1. Materials:
-
CMIC sample.
-
Hydrochloric acid (0.1 N).
-
Sodium hydroxide (B78521) (0.1 N).
-
Hydrogen peroxide (3%).
-
Environmental chamber with controlled temperature and humidity.
-
Photostability chamber with controlled light exposure.
2. Procedure:
-
Acid Hydrolysis: Dissolve CMIC in 0.1 N HCl and keep at 40°C for 24 hours.
-
Base Hydrolysis: Dissolve CMIC in 0.1 N NaOH and keep at 40°C for 24 hours.
-
Oxidation: Dissolve CMIC in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of CMIC in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample of CMIC to light in a photostability chamber.
3. Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples by the GC method described in Protocol 1 to determine the extent of degradation and identify the major degradation products.
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Experimental workflow for CMIC stability assessment.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound | 35180-01-9 [amp.chemicalbook.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. resolvemass.ca [resolvemass.ca]
Technical Support Center: Handling Chloromethyl Isopropyl Carbonate (CMIC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture-sensitive reagent, chloromethyl isopropyl carbonate (CMIC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (CMIC) and what is its primary application?
This compound (CMIC) is a chemical reagent with the CAS number 35180-01-9. It is a clear, colorless to almost colorless liquid.[1][2] Its primary application is as a key intermediate in the synthesis of antiviral drugs, most notably Tenofovir (B777) Disoproxil Fumarate (TDF), which is used in the treatment of HIV and Hepatitis B.[3][4][5]
Q2: Why is CMIC considered moisture-sensitive?
CMIC is highly susceptible to hydrolysis. In the presence of water, it can decompose into isopropyl alcohol, chloromethanol, and subsequently formaldehyde (B43269) and hydrochloric acid. This degradation not only reduces the purity and reactivity of the reagent but can also introduce unwanted byproducts into the reaction mixture, potentially affecting the reaction yield and the purity of the final product.[6]
Q3: How should I properly store CMIC?
To maintain its integrity, CMIC should be stored in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1][7][] This minimizes its exposure to atmospheric moisture and prevents degradation.
Q4: What are the main hazards associated with CMIC?
CMIC is classified as a flammable liquid and can cause severe skin burns and eye damage.[9] It may also cause skin sensitization.[10] In the context of pharmaceutical manufacturing, residual CMIC in the final active pharmaceutical ingredient (API) is a concern as it is considered a potential mutagenic impurity.[3][4][7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving CMIC.
Problem 1: Low or inconsistent reaction yield.
| Possible Cause | Troubleshooting Step |
| Degradation of CMIC due to moisture | Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (nitrogen or argon). Consider using a glovebox for handling CMIC and setting up the reaction.[11][12][13][14] |
| Impure CMIC | Verify the purity of the CMIC lot using Gas Chromatography (GC) with a Flame Ionization Detector (FID).[6][15] If the purity is low, consider purifying it by vacuum distillation.[10][16] |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[17] If the reaction stalls, consider adding a fresh aliquot of CMIC. |
| Loss of product during workup | CMIC and its byproducts can be volatile. Be cautious during solvent removal steps. Ensure that the product is not lost in the aqueous layer during extraction by checking all layers for your product.[18][19] |
Problem 2: Appearance of unexpected byproducts in the reaction mixture.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of CMIC | The presence of moisture can lead to the formation of isopropyl alcohol and potentially formaldehyde. These can participate in side reactions. Re-evaluate the reaction setup to eliminate all sources of moisture. |
| Reaction with impurities in CMIC | Unreacted starting materials from the synthesis of CMIC could be present. Analyze the starting CMIC for purity and identify any potential impurities that could interfere with your reaction. |
| Product degradation during workup | The workup conditions (e.g., acidic or basic washes) might be degrading your product. Test the stability of your product under the workup conditions on a small scale before performing it on the entire batch.[19] |
Quantitative Data
| Condition | Estimated Half-life (t½) | Primary Degradation Products |
| Anhydrous solvent (e.g., DCM, Acetonitrile) under inert atmosphere | > 1 year | Minimal degradation |
| Anhydrous solvent open to air (typical lab humidity) | Days to weeks | Isopropyl alcohol, HCl, CO₂, Formaldehyde |
| Protic solvent (e.g., Methanol, Ethanol) | Hours to days | Transesterification products, Isopropyl alcohol, HCl, CO₂ |
| Aqueous solution (neutral pH) | Minutes to hours | Isopropyl alcohol, HCl, CO₂, Formaldehyde |
| Aqueous solution (acidic or basic pH) | Seconds to minutes | Isopropyl alcohol, HCl, CO₂, Formaldehyde |
Experimental Protocols
Protocol 1: General Procedure for Handling CMIC in a Laboratory Setting
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven at >120°C for at least 4 hours or flame-dried under vacuum.
-
Allow glassware to cool to room temperature under a stream of dry nitrogen or argon, or in a desiccator.
-
Use only anhydrous solvents. Solvents from freshly opened bottles or those dried using appropriate methods (e.g., molecular sieves) are recommended.
-
-
Handling:
-
Reaction Setup:
-
Assemble the reaction glassware under a positive pressure of inert gas.
-
Add the anhydrous solvent and other reagents to the reaction flask.
-
Add CMIC dropwise to the reaction mixture at the desired temperature.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction by TLC, GC, or HPLC.
-
Upon completion, quench the reaction with a suitable reagent. Be aware that quenching with water will hydrolyze any remaining CMIC.
-
Perform the workup as required, minimizing exposure to ambient moisture.
-
Protocol 2: Purity Analysis of CMIC by Gas Chromatography (GC-FID)
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
-
Sample Preparation:
-
Prepare a dilute solution of CMIC in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity is determined by the area percentage of the main CMIC peak relative to the total area of all peaks.
-
Visualizations
Caption: Workflow for handling moisture-sensitive CMIC.
References
- 1. US20200207793A1 - Methods for improving purity of tenofovir disoproxil fumarate, and compositions thereof - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The impurity this compound (CMIC) in tenofovir disoproxil | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]
- 4. apicule.com [apicule.com]
- 5. This compound (CMIC) | Connex Pharma [connexpharma.in]
- 6. This compound | High-Purity Reagent [benchchem.com]
- 7. Thinking outside of the box: Designing a simple solution to quantitate a mutagenic impurity in a complex matrix [morressier.com]
- 9. This compound | 35180-01-9 [chemicalbook.com]
- 10. CN104844459A - this compound preparation method - Google Patents [patents.google.com]
- 11. mmrc.caltech.edu [mmrc.caltech.edu]
- 12. csvcontainmentnews.com [csvcontainmentnews.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. agilent.com [agilent.com]
- 16. CN103922938A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Troubleshooting [chem.rochester.edu]
- 19. Troubleshooting [chem.rochester.edu]
Technical Support Center: Minimizing Hazardous Byproducts in CMIC Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Catalytic Membrane-based Integrated Continuous (CMIC) reactions. The focus is on minimizing the formation of hazardous byproducts to enhance process safety, efficiency, and sustainability.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of hazardous byproducts in pharmaceutical synthesis?
A1: Hazardous byproducts in pharmaceutical manufacturing can originate from several sources throughout the synthesis process. These include side reactions, where starting materials or intermediates react in unintended ways, and the degradation of the final product under reaction or storage conditions.[1] Reagents, catalysts, and solvents used in the manufacturing process can also be sources of impurities.[2] According to the International Council for Harmonisation (ICH), impurities are broadly classified into organic impurities (e.g., byproducts, intermediates, degradation products), inorganic impurities (e.g., reagents, heavy metals, catalysts), and residual solvents.[2]
Q2: How does continuous flow chemistry, a core principle of CMIC, help in minimizing byproduct formation?
A2: Continuous flow chemistry offers significant advantages over traditional batch processing in minimizing byproducts. The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer and precise temperature control, which can prevent thermal degradation and unwanted side reactions.[2][3][4][5] Short residence times in the reactor limit the exposure of the product to harsh reaction conditions, reducing the likelihood of decomposition or over-reaction.[3][6] Furthermore, the efficient mixing in continuous flow systems can lead to higher selectivity and yields of the desired product.[2][4]
Q3: What specific role does the membrane in a CMIC reactor play in reducing hazardous byproducts?
A3: The membrane in a Catalytic Membrane-based Integrated Continuous (CMIC) reactor serves a dual function of catalysis and separation, which is instrumental in minimizing byproducts. By integrating the reaction and separation into a single unit, byproducts can be continuously removed from the reaction mixture.[7][8][9] This in-situ removal can shift the reaction equilibrium to favor product formation and prevent subsequent reactions of the product into undesired substances.[7] For instance, in esterification reactions, the removal of water as a byproduct through a pervaporation membrane can significantly increase the conversion to the desired ester.[10]
Q4: What are common challenges in implementing CMIC systems and how can they be addressed?
A4: A significant challenge in continuous flow systems, including CMIC reactors, is the handling of solids, which can lead to clogging of the reactor channels.[9][11][12] This is particularly problematic when byproducts are insoluble salts that precipitate out of the reaction mixture.[11] Strategies to mitigate clogging include the use of ultrasound to break up solid byproducts, the selection of solvents that can dissolve both reactants and byproducts, and the design of the reactor to better handle solid materials.[9][11] Another approach is to use organic bases that form ionic liquids upon protonation, thus avoiding the precipitation of solid salts.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during CMIC reactions, leading to the formation of hazardous byproducts.
| Problem | Potential Cause | Recommended Action |
| Higher than expected levels of a specific byproduct | Suboptimal Reaction Temperature: Localized hotspots in the reactor can promote side reactions. | - Optimize the temperature profile of the reactor. - Ensure efficient heat exchange by selecting an appropriate reactor design.[3] |
| Incorrect Stoichiometry: An excess of one reactant can lead to the formation of byproducts. | - Precisely control the flow rates of the reactant streams to maintain the optimal stoichiometric ratio. | |
| Insufficient Mixing: Poor mixing can result in localized concentration gradients, favoring byproduct formation. | - Increase the flow rate to enhance mixing. - Utilize a reactor with a more efficient mixing structure.[3] | |
| Product degradation observed | Long Residence Time: Prolonged exposure to reaction conditions can lead to the decomposition of the desired product. | - Increase the flow rate to reduce the residence time. - Optimize the reactor length and volume for the specific reaction kinetics.[3][6] |
| Reaction with Byproducts: The desired product may react with a byproduct to form a new impurity. | - Implement in-situ byproduct removal using a suitable membrane to continuously separate the byproduct from the reaction stream.[7] | |
| Reactor clogging due to solid byproduct formation | Insoluble Byproduct Precipitation: The byproduct has low solubility in the reaction solvent. | - Select a solvent system where all reactants, products, and byproducts are soluble.[9] - Introduce a co-solvent after the reactor to dissolve the precipitate.[11] |
| - Employ an ultrasound bath around the reactor to prevent the agglomeration of solid particles.[11] - Utilize a reactor designed for handling slurries.[9] | ||
| Low catalyst selectivity | Inappropriate Catalyst: The catalyst may not be selective enough for the desired transformation. | - Screen different catalysts to identify one with higher selectivity for the desired product. |
| Catalyst Poisoning: Impurities in the feed streams can deactivate or alter the selectivity of the catalyst. | - Ensure the purity of all starting materials and solvents. |
Data on Byproduct Reduction
The following tables summarize quantitative data from studies comparing continuous flow and batch processes for common pharmaceutical reactions, highlighting the reduction in hazardous byproducts.
Table 1: Comparison of Byproduct Formation in Suzuki-Miyaura Cross-Coupling Reaction
| Parameter | Batch Process | Continuous Flow Process | Byproduct Reduction | Reference |
| Reaction Time | 4 - 6 hours | 60 - 70 minutes | - | [13][14] |
| Debrominated Impurity | Not specified | 10.67% | - | [14] |
| Dehydroxylated Impurity | Not specified | 0.28% | - | [14] |
| Selectivity for Desired Product | Not specified | 87.24% | - | [14] |
Table 2: Acetic Acid Conversion in Esterification with In-Situ Water Removal
| Method | Acetic Acid Conversion | Improvement over Batch Reaction | Reference |
| Batch Reaction | ~65% | - | [10] |
| Pervaporation Catalytic Membrane Reactor | 94.3% | 29% | [10] |
Experimental Protocols
Protocol 1: General Procedure for Optimizing a Continuous Flow Reaction to Minimize Byproducts (e.g., Suzuki Coupling)
-
System Setup:
-
Assemble a continuous flow reactor system consisting of pumps for reactant delivery, a mixing unit (e.g., T-mixer), a temperature-controlled reactor coil or packed-bed reactor containing the catalyst, a back-pressure regulator, and a collection vessel.[13][15]
-
Prepare stock solutions of the aryl halide, boronic acid, base, and catalyst in a suitable solvent system (e.g., ethanol/water/DME).[15]
-
-
Initial Screening of Reaction Parameters:
-
Set an initial temperature (e.g., 150 °C) and pressure (e.g., 100 psi).[15]
-
Vary the flow rates of the reactant solutions to screen different residence times (e.g., 1 to 10 minutes).[15]
-
Collect samples at each residence time and analyze by an appropriate analytical method (e.g., HPLC) to determine the conversion and the level of byproducts.[13]
-
-
Optimization of Reactant Concentration:
-
Using the optimal residence time determined in the previous step, vary the concentration of the limiting reagent.
-
Analyze the collected samples to identify the concentration that maximizes the yield of the desired product while minimizing byproduct formation.
-
-
Temperature Optimization:
-
At the optimized residence time and concentration, vary the reaction temperature in a systematic manner.
-
Analyze the product stream to determine the optimal temperature for the reaction.
-
-
Scale-up and Long-Term Run:
-
Once the optimal conditions are established, run the reaction continuously for an extended period to confirm the stability of the process and the catalyst.[15]
-
Protocol 2: In-Situ Water Removal in an Esterification Reaction using a Pervaporation Membrane Reactor
-
Reactor and Membrane Setup:
-
Reaction Execution:
-
Charge the reactor with the carboxylic acid, alcohol, and an acid catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 75 °C).[10]
-
Continuously circulate the reaction mixture through the pervaporation module.
-
-
Monitoring and Analysis:
-
Monitor the reaction progress by taking samples from the reactor at regular intervals and analyzing for the concentration of reactants and products.
-
Collect the permeate and analyze its composition to confirm the selective removal of water.
-
-
Process Completion:
-
Continue the reaction until the desired conversion is achieved, as indicated by the stabilization of reactant and product concentrations.
-
Visualizations
Caption: Troubleshooting workflow for addressing high levels of hazardous byproducts.
Caption: Reaction pathway for amide bond formation showing potential byproduct generation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scielo.br [scielo.br]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Overcoming solid handling issues in continuous flow substitution reactions through ionic liquid formation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. hybrid-chem.com [hybrid-chem.com]
- 10. researchgate.net [researchgate.net]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. vapourtec.com [vapourtec.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative Analysis of Chloromethyl Carbonates: A Spectroscopic Guide
A detailed comparison of the 1H and 13C NMR spectral data of chloromethyl isopropyl carbonate and its structural analogs, chloromethyl ethyl carbonate and chloromethyl methyl carbonate, is presented for researchers and professionals in drug development and chemical synthesis. This guide provides a comprehensive overview of their spectroscopic characteristics, supported by tabulated data and a standardized experimental protocol for data acquisition.
Spectroscopic Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its ethyl and methyl analogs. These values are critical for the identification and characterization of these compounds in various research and development settings.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | 5.69 | Singlet | - | -CH₂Cl |
| 4.92 | Multiplet | 6.4 | -CH(CH₃)₂ | |
| 1.31 | Doublet | 6.4 | -CH(CH₃)₂ | |
| Chloromethyl Ethyl Carbonate | 5.74 | Singlet | - | -CH₂Cl |
| 4.28 | Quartet | 7.1 | -OCH₂CH₃ | |
| 1.34 | Triplet | 7.1 | -OCH₂CH₃ | |
| Chloromethyl Methyl Carbonate | 5.73 | Singlet | - | -CH₂Cl |
| 3.85 | Singlet | - | -OCH₃ |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | 153.2 | C=O |
| 74.0 | -CH(CH₃)₂ | |
| 72.9 | -CH₂Cl | |
| 21.7 | -CH(CH₃)₂ | |
| Chloromethyl Ethyl Carbonate | 154.0 | C=O |
| 72.1 | -CH₂Cl | |
| 66.5 | -OCH₂CH₃ | |
| 14.1 | -OCH₂CH₃ | |
| Chloromethyl Methyl Carbonate | 154.5 | C=O |
| 71.8 | -CH₂Cl | |
| 56.5 | -OCH₃ |
Experimental Protocol
The following is a standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for the characterization of chloromethyl carbonates.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the chloromethyl carbonate sample.
-
Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
2. NMR Data Acquisition:
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 - 2.0 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2.0 - 5.0 seconds.
-
Spectral Width: 0 to 200 ppm.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Structural and Spectral Relationships
The structural variations among the three chloromethyl carbonates directly influence their NMR spectra. The following diagram illustrates these relationships and highlights the key diagnostic signals.
Caption: Structural and NMR spectral comparison of chloromethyl carbonates.
This guide provides essential spectroscopic data and standardized protocols to aid in the accurate identification and characterization of this compound and its common analogs. The presented data highlights the subtle yet significant differences in their NMR spectra arising from the variation in the alkyl carbonate moiety.
A Comparative Guide to Analytical Methods for Purity Assessment of Chloromethyl Isopropyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
The purity of chloromethyl isopropyl carbonate (CMIC), a key intermediate in the synthesis of various pharmaceutical compounds, is critical to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of CMIC: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document outlines the experimental protocols and presents a comparative analysis of their performance to aid in the selection of the most suitable method for specific analytical requirements.
Comparison of Analytical Techniques
The selection of an analytical method for the purity assessment of this compound is a critical decision that depends on the specific requirements of the analysis, such as the need for high sensitivity for trace impurities or the necessity of obtaining an absolute purity value without a specific CMIC reference standard. Gas Chromatography with Flame Ionization Detection (GC-FID) is the most established and widely used method for routine purity testing and the quantification of volatile impurities. Quantitative Nuclear Magnetic Resonance (qNMR) offers the significant advantage of being a primary ratio method that can determine absolute purity and provide structural information about impurities. High-Performance Liquid Chromatography (HPLC) presents a viable alternative, particularly for non-volatile impurities, although it requires a suitable non-UV detector due to the weak chromophore of CMIC.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of GC-FID, HPLC with Refractive Index Detection (RID), and ¹H-qNMR for the purity assessment of this compound. The data is compiled from a combination of validated methods for CMIC and analogous compounds.
| Analytical Technique | Principle | Typical Purity Assay (%) | Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| Gas Chromatography (GC-FID) | Separation based on volatility and interaction with a stationary phase, followed by detection by flame ionization. | >99.0 | ~10 ppm for impurities | High sensitivity and robustness for volatile compounds; well-established methodology. | Destructive technique; not suitable for non-volatile or thermally labile impurities. |
| High-Performance Liquid Chromatography (HPLC-RID) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with universal detection based on refractive index changes. | >98.0 | ~0.05 mg/mL | Suitable for non-volatile impurities; non-destructive. | Lower sensitivity compared to GC-FID; sensitive to temperature and mobile phase composition changes; not compatible with gradient elution. |
| Quantitative Nuclear Magnetic Resonance (¹H-qNMR) | Absolute quantification by comparing the integral of an analyte's NMR signal to that of a certified internal standard. | >98.5 | Analyte dependent, typically in the mg range. | Primary ratio method providing absolute purity without a specific analyte standard; provides structural information for impurity identification. | Lower sensitivity for trace impurities compared to chromatographic methods; requires a high-field NMR spectrometer. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific instrumentation and sample matrices.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the determination of the purity of this compound and for quantifying volatile impurities. For trace-level quantification of CMIC as an impurity in a drug substance, a preliminary liquid-liquid extraction may be necessary to mitigate matrix effects[1].
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness, or equivalent.
-
Carrier Gas: Nitrogen or Helium, at a constant flow rate (e.g., 0.5 mL/min).
-
Injector Temperature: 200°C.
-
Detector Temperature: 270°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp to 220°C at 10°C/min.
-
Hold at 220°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Diluent: N-methyl-2-pyrrolidone:Water (85:15 v/v) or another suitable solvent.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a known concentration (e.g., 10 mg/mL).
-
Quantification: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks. For impurity quantification, a calibrated standard of CMIC is used.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
Due to the lack of a significant UV chromophore in this compound, a universal detector such as a Refractive Index Detector (RID) is required. This method is suitable for the analysis of non-volatile impurities.
-
Instrumentation: HPLC system equipped with a refractive index detector (RID).
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 5 mg/mL).
-
Quantification: Purity is determined by the area percentage of the main peak. Quantification of specific impurities requires corresponding reference standards.
Quantitative ¹H Nuclear Magnetic Resonance (¹H-qNMR)
This method provides an absolute measure of purity by comparing the integral of a specific proton signal from this compound to a certified internal standard.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with high purity (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum and signals that do not overlap with the analyte.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., Chloroform-d, DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh a known amount of the internal standard and add it to the same NMR tube.
-
Add the appropriate volume of deuterated solvent to dissolve both the sample and the standard.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Processing:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the singlet for the chloromethyl protons at ~5.7 ppm) and a signal from the internal standard.
-
-
Purity Calculation: The purity of the sample is calculated using the following formula:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Workflow and Relationship Diagrams
The following diagrams illustrate the logical workflow for selecting an analytical method and the relationship between the different techniques.
Caption: Workflow for selecting an analytical method for CMIC purity.
Caption: Relationship between analytical methods for CMIC purity.
References
A Comparative Guide to Chloromethyl Isopropyl Carbonate and Classical Alkylating Agents for Researchers
For researchers, scientists, and professionals in drug development, understanding the characteristics of various alkylating agents is crucial for innovation in therapeutics and synthetic chemistry. This guide provides a detailed comparison of chloromethyl isopropyl carbonate (CMIC) with traditional alkylating agents used in oncology, focusing on their mechanisms, performance, and the experimental protocols for their evaluation.
This compound is a bifunctional reagent recognized for its role as a potent alkylating agent due to its reactive chloromethyl group.[1] It is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, most notably the antiviral drug Tenofovir (B777).[2][3] Its utility in organic synthesis stems from the ability to introduce an isopropyloxycarbonylmethyl group onto nucleophiles.[1] However, due to its alkylating nature, regulatory bodies like the World Health Organization (WHO) and the European Medicines Agency (EMA) have raised concerns about its potential as a mutagenic impurity in final drug products.[4]
In contrast, classical alkylating agents are a cornerstone of cancer chemotherapy.[5] These compounds exert their cytotoxic effects by covalently attaching alkyl groups to the DNA of cancer cells, leading to DNA damage, cell cycle arrest, and apoptosis.[5] This guide will delve into a comparison of CMIC's properties as an alkylating agent with those of established chemotherapeutic alkylating agents.
Mechanism of Action: The Alkylation of DNA
The primary mechanism of action for traditional anticancer alkylating agents involves the alkylation of DNA bases, most commonly the N7 position of guanine.[6] Bifunctional alkylating agents, possessing two reactive groups, can form DNA interstrand cross-links, which are particularly cytotoxic as they prevent the separation of DNA strands, thereby halting replication and transcription.[6] This DNA damage triggers a cellular response, often leading to programmed cell death (apoptosis).
While this compound is not used as a chemotherapeutic agent, its reactive chloromethyl group allows it to act as a monofunctional alkylating agent. Its potential to react with nucleophilic sites on DNA is the basis for the concerns about its mutagenicity.[4]
General mechanism of DNA alkylation by alkylating agents.
Comparative Cytotoxicity Data
Table 1: Cytotoxicity of Nitrogen Mustards and Nitrosoureas
| Alkylating Agent | Cancer Cell Line | IC50 (µM) |
| Nitrogen Mustards | ||
| Melphalan | A2780 (Ovarian) | 1.8 |
| H69 (Small Cell Lung) | 0.9 | |
| T24 (Bladder) | 2.2 | |
| Cyclophosphamide | A549 (Lung) | >1000 |
| MCF7 (Breast) | >1000 | |
| Nitrosoureas | ||
| Carmustine (BCNU) | U87 MG (Glioblastoma) | 54.4[5] |
| A549 (Lung) | ~200 | |
| HL-60 (Leukemia) | ~200[5] |
Note: Cyclophosphamide is a prodrug that requires metabolic activation, hence its low in vitro cytotoxicity.
Table 2: Cytotoxicity of Alkyl Sulfonates and Triazines
| Alkylating Agent | Cancer Cell Line | IC50 (µM) |
| Alkyl Sulfonates | ||
| Busulfan | K562 (Leukemia) | 2.5 |
| HL-60 (Leukemia) | 10 | |
| Triazines | ||
| Temozolomide | U87 MG (Glioblastoma) | 100-200 |
| A375 (Melanoma) | ~150 |
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments used to evaluate the performance of alkylating agents.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of an agent that inhibits cell growth by 50% (IC50).
1. Cell Preparation:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the alkylating agent in the appropriate cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the alkylating agent. Include a vehicle-only control.
-
Incubate the plates for 48-72 hours.
3. MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Workflow for determining the in vitro cytotoxicity of an alkylating agent.
DNA Damage Response Pathway
The induction of DNA damage by alkylating agents activates a complex signaling network known as the DNA Damage Response (DDR). A simplified representation of this pathway is shown below.
Key steps in the DNA damage response pathway initiated by alkylating agents.
Conclusion
This compound is a potent alkylating agent, a characteristic that makes it highly effective as a chemical intermediate but also raises concerns about its mutagenicity. While it shares the fundamental property of alkylation with classical anticancer agents like nitrogen mustards and nitrosoureas, its application and toxicological consideration are distinctly different. The classical agents are developed and utilized for their cytotoxic effects against rapidly proliferating cancer cells, and their performance is well-documented through extensive preclinical and clinical studies.
For researchers in drug development and medicinal chemistry, the comparison underscores the dual nature of alkylating agents. While the reactivity of CMIC is harnessed for efficient chemical synthesis, the same reactivity necessitates stringent control to prevent unintended biological consequences. The provided experimental protocols offer a framework for the direct comparative evaluation of the alkylating potential and cytotoxicity of novel compounds against established benchmarks. Future research could explore the structure-activity relationships of simple chloromethyl esters to better understand and potentially modulate their biological activity.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. CN103965044A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. CN104844459A - this compound preparation method - Google Patents [patents.google.com]
- 4. The impurity this compound (CMIC) in tenofovir disoproxil | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]
- 5. benchchem.com [benchchem.com]
- 6. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Landscape of Benzyl-Type Protecting Groups: A Comparative Guide to Alternatives
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the strategic selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. While a vast arsenal (B13267) of protecting groups is available, this guide focuses on alternatives to the commonly employed p-methoxybenzyl (PMB) ether, a staple for the protection of alcohols and other nucleophilic functional groups. This comparison is particularly relevant for scenarios demanding nuanced control over deprotection conditions.
Initial searches for a specific reagent, N-(3-Chloromethyl-4-methoxyphenyl)iminodiacetic acid (CMIC), as a protecting group yielded no readily available information in scientific literature, suggesting it may be a highly specialized or non-standard reagent. Structurally, the core of CMIC is a substituted p-methoxybenzyl chloride, implying its function as a benzyl-type protecting group. Therefore, this guide will provide a comparative analysis of established and versatile alternatives to PMB, namely the parent Benzyl (Bn) group and the 4-(3,4-dimethoxyphenyl)benzyl (DMPBn) group.
Performance Comparison of Benzyl-Type Protecting Groups
The choice of a benzyl-type protecting group hinges on the desired balance between stability and the ease and selectivity of its removal. The following table summarizes the key characteristics and cleavage conditions for Benzyl (Bn), p-Methoxybenzyl (PMB), and 4-(3,4-Dimethoxyphenyl)benzyl (DMPBn) ethers.
| Protecting Group | Structure | Common Cleavage Conditions | Typical Yield (%) | Key Advantages | Limitations |
| Benzyl (Bn) | Benzyl group | Catalytic Hydrogenolysis (H₂, Pd/C) | >90 | High stability to a wide range of reagents. | Harsh deprotection conditions (hydrogenolysis) are not compatible with many functional groups (e.g., alkenes, alkynes, some sulfur-containing groups). |
| p-Methoxybenzyl (PMB) | p-Methoxybenzyl group | Oxidative cleavage (DDQ, CAN), Strong Acid (TFA) | 85-97[1] | Milder deprotection than Bn, orthogonal to acid- and base-labile groups.[2] | Can be sensitive to acidic conditions; DDQ can react with electron-rich aromatic rings. |
| 4-(3,4-Dimethoxyphenyl)benzyl (DMPBn) | 4-(3,4-Dimethoxyphenyl)benzyl group | Oxidative cleavage (DDQ), Mild Acid (TFA) | Moderate to high | More acid-labile than PMB, allowing for more selective acidic cleavage.[3] | Similar to PMB, sensitive to strong oxidizing agents. |
Experimental Protocols
Detailed methodologies for the deprotection of PMB and DMPBn ethers are crucial for reproducibility and successful implementation in a synthetic workflow.
Deprotection of p-Methoxybenzyl (PMB) Ethers using DDQ
This protocol describes the oxidative cleavage of a PMB ether using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ).
Procedure:
-
Dissolve the PMB-protected compound (1 equivalent) in a mixture of dichloromethane (B109758) (CH₂Cl₂) and 0.1 M pH 7 sodium phosphate (B84403) buffer (18:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DDQ (1.3 equivalents) as a solid to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, directly load the crude reaction mixture onto a silica (B1680970) gel column for purification.
-
Elute with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the deprotected alcohol.
A reported yield for this procedure is 97%.[1]
Deprotection of 4-(3,4-Dimethoxyphenyl)benzyl (DMPBn) Ethers using TFA
This protocol outlines the acidic cleavage of a DMPBn ether using trifluoroacetic acid (TFA).
Procedure:
-
Dissolve the DMPBn-protected compound (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂).
-
Add a cation scavenger, such as 3,4-(methylenedioxy)toluene.
-
Add trifluoroacetic acid (TFA) to the solution. The concentration and amount of TFA may need to be optimized for specific substrates.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the addition of a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the deprotected alcohol.
Yields for this method are reported to be in the moderate to high range.
Visualizing the Synthetic Strategy
The selection of a protecting group is a critical decision point in a multi-step synthesis. The following diagrams illustrate the logical workflow and the concept of orthogonal protection.
Caption: A generalized workflow for the deprotection of a functional group.
Caption: Illustration of an orthogonal protection strategy enabling sequential reactions.
References
A Comparative Guide to Chloromethyl Isopropyl Carbonate (CMIC) and Chloromethyl Ethyl Carbonate (CMEC) as Prodrug Moieties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of chloromethyl isopropyl carbonate (CMIC) and chloromethyl ethyl carbonate (CMEC), two carbonate-based linkers used in the design of prodrugs. The objective is to offer a comprehensive overview of their properties and theoretical efficacy to aid researchers in the selection of appropriate moieties for drug development. It is important to note that while direct comparative experimental studies are limited, this guide synthesizes available physicochemical data and established principles of prodrug design to infer potential differences in their performance.
Physicochemical Properties
A fundamental comparison begins with the intrinsic physicochemical properties of CMIC and CMEC. These characteristics can influence the stability, solubility, and formulation of the resulting prodrug.
| Property | This compound (CMIC) | Chloromethyl Ethyl Carbonate (CMEC) | Data Source |
| Molecular Formula | C₅H₉ClO₃ | C₄H₇ClO₃ | [1][2] |
| Molecular Weight | 152.57 g/mol | 138.55 g/mol | [1][2] |
| Appearance | Colorless transparent liquid | Colorless liquid | [3][4] |
| Boiling Point | 66°C at 16 Torr | 135.1°C at 760 mmHg | [3][5] |
| Density | ~1.15 g/cm³ | ~1.2 g/cm³ | [5][6] |
Theoretical Comparison of Efficacy as Prodrug Moieties
The choice between an isopropyl and an ethyl carbonate linker can significantly impact the pharmacokinetic profile of a prodrug. The structural variance, though slight, influences several key parameters related to efficacy.
-
Chemical and Enzymatic Stability: The rate at which a prodrug converts to its active form is critical. The bulkier isopropyl group of CMIC introduces greater steric hindrance around the carbonate carbonyl group compared to the ethyl group of CMEC. This steric hindrance can play a significant role in the rate of hydrolysis.[7][8] An increased steric barrier may slow down the cleavage by carboxylesterases, which are crucial for the activation of many ester-based prodrugs.[7] Consequently, a CMIC-based prodrug might exhibit a longer half-life in plasma and tissues, potentially leading to a more sustained release of the parent drug. Conversely, a CMEC-linked prodrug may be cleaved more rapidly.
-
Lipophilicity and Membrane Permeability: Prodrugs are often designed to enhance the lipophilicity of a parent drug, thereby improving its absorption across biological membranes.[9][10] The isopropyl group is inherently more lipophilic than the ethyl group. Therefore, a prodrug derivatized with CMIC would likely have a higher logP value than one derivatized with CMEC. This increased lipophilicity could enhance passive diffusion across the intestinal epithelium, potentially leading to improved oral bioavailability.[9][11] However, an optimal lipophilicity range exists, and excessive lipophilicity can lead to poor aqueous solubility and entrapment in lipid bilayers.
-
Aqueous Solubility: An increase in lipophilicity often corresponds to a decrease in aqueous solubility. The potentially higher lipophilicity of a CMIC-based prodrug might result in lower aqueous solubility compared to its CMEC counterpart. This is a critical consideration for oral drug delivery, as poor solubility can limit dissolution and subsequent absorption.
Experimental Protocols for Efficacy Evaluation
To empirically determine the optimal linker for a given parent drug, a series of in vitro and in vivo experiments are necessary. The following are generalized protocols for key assays in prodrug evaluation.
3.1. In Vitro Plasma Stability Assay
This assay assesses the stability of a prodrug in plasma, providing insights into its rate of enzymatic and chemical degradation.
-
Objective: To determine the in vitro half-life (t₁/₂) of the prodrug in plasma from different species (e.g., human, rat, mouse).
-
Materials:
-
Test prodrug and parent drug analytical standards.
-
Pooled plasma (e.g., human, rat) with anticoagulant (e.g., heparin).[12]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Organic solvent for reaction termination (e.g., acetonitrile (B52724) or methanol) containing an internal standard.[12]
-
96-well microtiter plates.
-
Incubator set at 37°C.
-
LC-MS/MS system for analysis.[13]
-
-
Procedure:
-
Prepare a stock solution of the test prodrug (e.g., 10 mM in DMSO).
-
Warm the plasma to 37°C.
-
In a 96-well plate, add the test compound to the plasma to achieve a final concentration of 1 µM.[14]
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the incubation mixture.[12][13]
-
Immediately terminate the reaction by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant for the concentration of the remaining prodrug using a validated LC-MS/MS method.[6]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining prodrug against time.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k, where 'k' is the elimination rate constant derived from the slope of the linear regression.
-
3.2. Caco-2 Permeability Assay
This assay is the industry standard for predicting in vitro intestinal drug absorption.[15]
-
Objective: To determine the apparent permeability coefficient (Papp) of the prodrug across a Caco-2 cell monolayer, a model of the intestinal epithelium.[16]
-
Materials:
-
Caco-2 cells.
-
Cell culture medium and reagents.
-
Transwell inserts (e.g., 24-well plates with 0.4 µm pore size).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Test prodrug and analytical standards.
-
LC-MS/MS system.
-
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[15]
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A→B) permeability, add the test compound (e.g., at 10 µM) to the apical (donor) chamber.[17]
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) chamber. Replace the volume with fresh transport buffer.
-
For basolateral to apical (B→A) permeability, add the test compound to the basolateral chamber and sample from the apical chamber. This helps in identifying if the compound is a substrate for efflux transporters.[18]
-
Analyze the concentration of the prodrug in the collected samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is subject to active efflux.
-
3.3. In Vivo Pharmacokinetic Study in Rats
This study provides essential information on the absorption, distribution, metabolism, and excretion (ADME) of the prodrug and the released active drug in a living organism.[19]
-
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC) of the prodrug and the parent drug following oral administration.
-
Materials:
-
Sprague-Dawley rats (or other appropriate rodent model).
-
Formulation vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Oral gavage needles.
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant).
-
Centrifuge.
-
LC-MS/MS system.
-
-
Procedure:
-
Fast the rats overnight prior to dosing.
-
Administer the prodrug formulation orally via gavage at a specific dose.[20]
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentrations of both the prodrug and the released parent drug in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration of the prodrug and the parent drug versus time.
-
Determine the maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) directly from the concentration-time profile.
-
Calculate the Area Under the Curve (AUC) from time zero to the last measurable time point using the trapezoidal rule. This represents the total drug exposure.
-
Visualizations
Diagrams illustrating key concepts and workflows in prodrug development.
Conclusion
The selection between this compound and chloromethyl ethyl carbonate as a prodrug linker is a nuanced decision that depends on the specific properties of the parent drug and the desired pharmacokinetic profile. CMIC, with its bulkier isopropyl group, may offer enhanced stability and lipophilicity, potentially leading to better membrane permeability and a more sustained release profile. In contrast, the less sterically hindered CMEC may result in more rapid enzymatic cleavage and potentially higher aqueous solubility.
Ultimately, the theoretical advantages and disadvantages discussed in this guide must be validated through rigorous experimental evaluation. The provided protocols for in vitro and in vivo studies serve as a foundation for researchers to generate the necessary data to make an informed decision, optimizing the therapeutic potential of their drug candidates.
References
- 1. What is the mechanism of Tenofovir amibufenamide? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma Stability Assay - Enamine [enamine.net]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. Plasma Stability Assay | Domainex [domainex.co.uk]
- 7. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
- 18. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 19. researchgate.net [researchgate.net]
- 20. parazapharma.com [parazapharma.com]
Navigating the Analytical Maze: A Comparative Guide to Mutagenic Impurity Analysis of Chloromethyl Isopropyl Carbonate in Tenofovir
For researchers, scientists, and drug development professionals, ensuring the safety of pharmaceutical products is paramount. A critical aspect of this is the rigorous control of mutagenic impurities, which, even at trace levels, can pose a significant carcinogenic risk. Chloromethyl isopropyl carbonate (CMIC), a reactive intermediate used in the synthesis of the antiretroviral drug Tenofovir, has been identified as a potential mutagenic impurity. This guide provides an objective comparison of analytical methodologies for the detection and quantification of CMIC in Tenofovir, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.
This compound is classified as a likely mutagenic compound, and regulatory bodies such as the European Medicines Agency (EMA) and the World Health Organization (WHO) have emphasized the need to control its levels in Tenofovir Disoproxil Fumarate (TDF) to below 50 ppm.[1] However, the analysis of CMIC presents several challenges. It lacks a strong chromophore, making detection by HPLC with UV detection difficult, and its high boiling point can complicate analysis by headspace gas chromatography (GC).[1][2] Furthermore, significant matrix interference from the active pharmaceutical ingredient (API) can be observed in direct injection GC analysis.[1][2]
This guide will delve into a comparison of commonly employed analytical techniques, including Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS), and discuss the potential of Liquid Chromatography-Mass Spectrometry (LC-MS) for this application.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method for the determination of CMIC in Tenofovir is a critical decision that depends on factors such as the required sensitivity, selectivity, and the available instrumentation. This section provides a comparative overview of the most relevant techniques.
| Parameter | HPLC-UV | GC-FID (Direct Injection) | GC-FID with Liquid-Liquid Extraction | Headspace GC-FID (HS-GC-FID) | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation of volatile compounds based on boiling point, detection by flame ionization. | Sample clean-up via extraction followed by GC-FID analysis. | Analysis of volatile and semi-volatile compounds in the vapor phase above a sample. | Separation based on polarity, detection by mass-to-charge ratio, offering high selectivity and sensitivity. |
| Applicability for CMIC | Low, due to the lack of a significant UV chromophore.[1][2] | Challenging, due to strong matrix interference from Tenofovir.[1][2] | High, effectively removes matrix interference.[1][2] | Moderate, challenged by the high boiling point of CMIC.[1][2] | High, offers the potential for high sensitivity and specificity, overcoming the limitations of other techniques. |
| Limit of Quantification (LOQ) | Not suitable for trace-level quantification. | High, not sensitive enough for the 50 ppm limit. | 10 ppm [1][2] | Not explicitly reported for CMIC in Tenofovir, but generally suitable for ppm-level analysis. | Potentially low ng/mL to sub-ng/mL levels. |
| Advantages | Simple, widely available. | Simple, robust. | Improved sensitivity and selectivity, cost-effective. | Automated, good for volatile impurities. | High sensitivity and selectivity, structural confirmation. |
| Disadvantages | Insufficient sensitivity for CMIC. | Matrix interference, low sensitivity. | Manual sample preparation, potential for analyte loss. | Not ideal for high-boiling-point analytes, potential for matrix effects. | Higher instrument cost and complexity, potential for matrix effects (ion suppression/enhancement). |
Experimental Protocols
Detailed and validated experimental protocols are essential for accurate and reproducible results. Below are outlines of key methodologies for CMIC analysis.
GC-FID with Liquid-Liquid Extraction
This method has been successfully validated for the quantification of CMIC in Tenofovir Disoproxil Fumarate (TDF) with a limit of quantification of 10 ppm.[1][2]
Sample Preparation (Liquid-Liquid Extraction):
-
Dissolve a known amount of the TDF sample in a suitable solvent system, such as N,N-dimethylformamide (DMF)/water.
-
Perform a liquid-liquid extraction using a non-polar solvent like n-heptane to selectively extract the less polar CMIC into the organic layer, leaving the highly polar TDF in the aqueous layer.
-
Carefully separate the organic layer containing CMIC.
-
Inject an aliquot of the organic layer into the GC-FID system.
Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent)
-
Injector Temperature: 200°C
-
Detector Temperature: 270°C
-
Carrier Gas: Nitrogen at a flow rate of 0.5 mL/min
-
Detector: Flame Ionization Detector (FID)
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
Headspace Gas Chromatography (HS-GC-FID)
A headspace GC method has been validated for the determination of CMIC along with other residual solvents in Tenofovir disoproxil orotate.[3]
Sample Preparation:
-
Accurately weigh the Tenofovir sample into a headspace vial.
-
Add the diluent, a mixture of N-methyl-2-pyrrolidone and water (85:15 v/v).[3]
-
Seal the vial and place it in the headspace autosampler.
Headspace and Chromatographic Conditions:
-
Oven Temperature: 85°C
-
Loop Temperature: 110°C
-
Transfer Line Temperature: 120°C
-
GC Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness[3]
-
Injector Temperature: 200°C[3]
-
Detector Temperature: 270°C[3]
-
Carrier Gas: Nitrogen at 0.5 mL/min[3]
-
Detector: Flame Ionization Detector (FID)
-
Hydrogen Flow: 30 mL/min[3]
-
Zero Air Flow: 300 mL/min[3]
-
Run Time: 42.5 minutes[3]
LC-MS/MS (Hypothetical Method for High Sensitivity)
Sample Preparation:
-
Dissolve the Tenofovir sample in a suitable diluent (e.g., a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to remove the bulk of the API and concentrate the CMIC.
-
The final extract would be injected into the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC Column: A reversed-phase column such as a C18 or a polar-embedded column.
-
Mobile Phase: A gradient of water with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Visualizing the Process
To better understand the workflow and the underlying mechanism of mutagenicity, the following diagrams are provided.
Caption: Workflow for Genotoxic Impurity Analysis.
Caption: Mutagenic Pathway of CMIC.
Conclusion
The analysis of this compound in Tenofovir requires a sensitive and selective analytical method to ensure patient safety and regulatory compliance. While HPLC-UV is not a viable option due to the impurity's poor UV absorbance, GC-FID with an appropriate sample preparation technique, such as liquid-liquid extraction, has been demonstrated to be a suitable and cost-effective method for achieving the required limit of quantification. Headspace GC-FID presents an alternative, particularly for screening multiple volatile impurities, although its sensitivity for the high-boiling CMIC needs careful validation. For even lower detection limits and higher certainty, the development of a validated LC-MS/MS method would be the gold standard, offering unparalleled sensitivity and specificity. The choice of method will ultimately depend on the specific requirements of the analysis, available resources, and the stage of drug development. This guide provides the necessary information for an informed decision, ensuring the quality and safety of Tenofovir products.
References
A Comparative Guide to the Stability of Carbonate Protecting Groups
In the landscape of organic synthesis, particularly within peptide and pharmaceutical development, the selective protection and deprotection of functional groups are paramount. Carbonate protecting groups are a cornerstone of this strategy, offering a versatile toolkit for masking the reactivity of amines and alcohols. The choice of a specific carbonate protecting group is dictated by its stability profile under various chemical conditions, ensuring that it remains intact during certain reaction steps and can be selectively removed without affecting other parts of the molecule. This guide provides an objective comparison of four widely used carbonate protecting groups—Boc, Cbz, Fmoc, and Alloc—supported by experimental data to inform synthetic strategy.
Comparative Stability and Deprotection Conditions
The primary distinction between these protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality. This allows for the selective removal of one group in the presence of others, a critical feature in multi-step synthesis.[1]
| Protecting Group | Structure | Lability | Typical Deprotection Conditions | Typical Time to Completion / Half-Life | Stability |
| Boc (tert-Butoxycarbonyl) | Acid-Labile | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[2] | 15-30 minutes for complete deprotection[3] | Stable to base and hydrogenolysis[4] | |
| Cbz (Carbobenzyloxy) | Hydrogenolysis | H₂ (1 atm), 10% Palladium on Carbon (Pd/C) in Methanol (MeOH) or Ethanol (EtOH)[5][6] | 1-4 hours for complete deprotection[5] | Stable to acidic and basic conditions[7] | |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base-Labile | 20% Piperidine (B6355638) in Dimethylformamide (DMF) | t₁/₂ ≈ 6 seconds[8] | Stable to acid and hydrogenolysis[1] | |
| Alloc (Allyloxycarbonyl) | Palladium(0)-Catalyzed | Pd(PPh₃)₄, Phenylsilane (PhSiH₃) as scavenger in DCM | ~1 hour for complete deprotection | Stable to acidic and basic conditions[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing stability data. Below are protocols for the deprotection of each carbonate group and a general method for monitoring the reactions via HPLC.
Protocol 1: Boc Group Deprotection (Acidolysis)
This protocol describes a standard procedure for the removal of a Boc protecting group from an amine in solution.
Materials:
-
Boc-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the solution (to achieve a final concentration of 50% v/v). If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger like TIS (2-5% v/v).[9]
-
Stir the reaction at room temperature for 15-30 minutes.
-
Monitor the reaction's completion by TLC or HPLC (see Protocol 5).
-
Upon completion, carefully remove the DCM and excess TFA under reduced pressure (rotary evaporation).
-
To remove residual TFA, add toluene (B28343) and co-evaporate under reduced pressure. Repeat this step twice.[9]
-
For neutralization, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.
Protocol 2: Cbz Group Deprotection (Hydrogenolysis)
This protocol details the removal of a Cbz group using catalytic hydrogenation with hydrogen gas.
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (e.g., balloon)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected substrate in MeOH or EtOH (e.g., 0.1 M) in a round-bottom flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight relative to the substrate).[5]
-
Seal the flask, and purge the system with an inert gas (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with H₂ gas. Repeat this purge-and-fill cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (1 atm, balloon) at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 1-4 hours).[5]
-
Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 3: Fmoc Group Deprotection (Base-Catalysis)
This protocol is standard for Fmoc removal, particularly in solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected substrate (e.g., on resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Deprotection Solution: 20% (v/v) piperidine in DMF (prepare fresh).
Procedure (for Solid-Phase):
-
Swell the Fmoc-protected peptidyl-resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin, ensuring it is fully covered.
-
Agitate the suspension gently. A common two-step procedure involves an initial treatment for 1-3 minutes, draining, and then a second treatment with fresh deprotection solution for 10-20 minutes to ensure complete removal.[10]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (e.g., 3-5 times) to remove the dibenzofulvene-piperidine adduct and excess piperidine.
-
Wash with a final solvent like DCM or isopropanol (B130326) before drying or proceeding to the next synthetic step.
Protocol 4: Alloc Group Deprotection (Palladium-Catalysis)
This protocol describes the removal of the Alloc group using a palladium(0) catalyst and a scavenger.
Materials:
-
Alloc-protected substrate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃) or Dimethylamine borane (B79455) complex (Me₂NH·BH₃) as a scavenger
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the Alloc-protected substrate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add the scavenger (e.g., 3-5 equivalents of Phenylsilane).
-
Add the Pd(PPh₃)₄ catalyst (typically 0.1-0.2 equivalents).
-
Stir the reaction mixture at room temperature for approximately 1 hour.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, the reaction mixture can be concentrated and purified by silica (B1680970) gel chromatography to isolate the deprotected product.
Protocol 5: HPLC Monitoring of Deprotection Reactions
This general protocol can be adapted to monitor the progress of the deprotection reactions described above.
Materials & Equipment:
-
HPLC system with a UV detector
-
Reverse-Phase C18 column
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Quenching solution (if necessary, e.g., mobile phase)
Procedure:
-
Sample Preparation: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot from the reaction mixture. For resin-bound substrates, a few beads can be taken, washed, and the product cleaved for analysis.[8] For solution-phase reactions, immediately quench the aliquot by diluting it significantly in a cold solution (e.g., the initial mobile phase) to stop the reaction.[8]
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
-
Method: Run a gradient elution method, for example, starting from 95% A / 5% B and ramping to 5% A / 95% B over 15-20 minutes.
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm for peptide backbones or another wavelength where the protecting group or product absorbs).
-
Data Analysis: Quantify the reaction progress by integrating the peak areas of the starting material (protected substrate) and the product (deprotected substrate). The retention time of the deprotected product is typically shorter (more polar) than the protected starting material.[8]
Visualized Workflows and Mechanisms
To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for comparing protecting group stability and the fundamental deprotection mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
A Researcher's Guide to Spectroscopic Validation of Small Molecule Structures
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides an objective comparison of common spectroscopic techniques used for the structural validation of reaction products, with a focus on a hypothetical small molecule inhibitor, "Molecule X."
The process of bringing a new drug to market is a long and arduous journey that begins with the synthesis of novel chemical entities.[1] Ensuring the structural integrity of these molecules is paramount to understanding their biological activity and potential therapeutic effects. Spectroscopic techniques offer a powerful arsenal (B13267) of tools for elucidating the precise atomic arrangement within a molecule.[2][3] This guide will delve into the principles, applications, and comparative performance of key spectroscopic methods, providing the necessary experimental details and data-driven insights to empower researchers in their structural validation endeavors.
Comparative Overview of Spectroscopic Techniques
A variety of spectroscopic methods are available to researchers, each providing unique insights into the structure of a molecule.[4] The choice of technique, or more often the combination of techniques, depends on the specific information required. The following table summarizes the strengths and limitations of the most common spectroscopic methods used in the structural elucidation of small organic molecules.
| Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed carbon-hydrogen framework, connectivity (through-bond and through-space), stereochemistry.[5] | Unparalleled for complete structure elucidation.[2] | Lower sensitivity, requires higher sample concentration.[6] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns.[3][7] | High sensitivity, requires a small amount of sample.[6] | Isomers can be difficult to distinguish, and fragmentation can be complex.[6] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence or absence of specific functional groups.[8][9] | Fast, non-destructive, and versatile sample handling.[6] | Provides limited information on the overall molecular skeleton.[6] |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Presence of chromophores and conjugated systems. | High sensitivity, useful for quantitative analysis.[10] | Provides limited structural information; not all compounds are UV-Vis active.[6] |
Experimental Protocols for Key Spectroscopic Methods
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data. Below are the methodologies for the three primary techniques used in the structural validation of "Molecule X."
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic compound.[2][11] It relies on the magnetic properties of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most common experiments.[12]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified "Molecule X" reaction product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
Instrument Setup: Place the sample in an NMR tube and insert it into the NMR spectrometer. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C).
-
Data Acquisition: Acquire the spectrum by applying a radiofrequency pulse and recording the resulting free induction decay (FID). For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[11]
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane, TMS).
-
Spectral Analysis: Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to determine the connectivity and environment of each atom in the molecule.[13] Two-dimensional (2D) NMR experiments, such as COSY and HSQC, can be used to establish correlations between different nuclei and provide a more complete structural picture.[5]
2. Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3][14] It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[7]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of "Molecule X" in a volatile solvent compatible with the chosen ionization technique (e.g., methanol (B129727) or acetonitrile (B52724) for electrospray ionization - ESI).
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include ESI and atmospheric pressure chemical ionization (APCI).[15] These "soft" ionization methods typically leave the molecular ion intact.[15]
-
Mass Analysis: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight of "Molecule X".[4] Analysis of the fragmentation pattern can provide clues about the molecule's structure.[6]
3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]
Experimental Protocol:
-
Sample Preparation: The sample can be a solid, liquid, or gas. For a solid sample of "Molecule X," it can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: A background spectrum of the empty sample holder (or pure KBr for a pellet) is collected to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum: The sample is placed in the instrument, and the infrared spectrum is recorded.
-
Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Specific absorption bands in the spectrum correspond to the vibrational frequencies of different functional groups, allowing for their identification.[9][16]
Visualizing the Validation Process
To better illustrate the workflow and relationships involved in structural validation, the following diagrams have been generated using the DOT language.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. jchps.com [jchps.com]
- 4. classnotes.ng [classnotes.ng]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Reaction Tracking and Reaction Product Confirmation in Organic Synthesis Processes Using a MALDI-TOF Mass Spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 9. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. zefsci.com [zefsci.com]
- 16. researchgate.net [researchgate.net]
Comparative Guide: Cross-Reactivity of Chloromethyl Isopropyl Carbonate with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of chloromethyl isopropyl carbonate (CMIC) with various functional groups commonly encountered in the synthesis of pharmaceuticals and other complex organic molecules. The information is intended to aid in reaction planning, predicting potential side reactions, and developing strategies to achieve selective transformations.
Introduction to this compound (CMIC)
This compound is a bifunctional reagent featuring a reactive chloromethyl group and an isopropyl carbonate moiety.[1] Its primary utility lies in its role as an alkylating agent, specifically for introducing the isopropyloxycarbonylmethyl group onto a nucleophilic substrate.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the methylene (B1212753) carbon, displacing the chloride leaving group. The general reactivity of CMIC is centered around this chloromethyl group.[1]
Relative Reactivity of Functional Groups
The rate and extent of the reaction of this compound with a given functional group are primarily governed by the nucleophilicity of that group. In the context of SN2 reactions, stronger nucleophiles lead to faster reaction rates.[2] Based on established principles of nucleophilicity, the general order of reactivity of common functional groups towards CMIC is as follows:
Thiols > Amines > Phenols (phenoxides) > Alcohols (alkoxides) > Carboxylic acids (carboxylates)
It is important to note that the reaction conditions, such as solvent, temperature, and the presence of a base, can significantly influence the reactivity and selectivity.[3]
Data Presentation: Comparison of Reactivity
Table 1: Qualitative Comparison of CMIC Reactivity with Various Functional Groups
| Functional Group | General Reactivity | Typical Conditions | Potential Side Reactions & Considerations |
| Thiols (-SH) | Very High | Neutral or basic | Excellent nucleophiles; reactions are generally fast and high-yielding.[4][5] |
| Primary Amines (-NH₂) | High | Neutral or basic | Prone to over-alkylation to form secondary, tertiary amines, and quaternary ammonium (B1175870) salts.[1] Careful control of stoichiometry is crucial. |
| Secondary Amines (-NHR) | Moderate to High | Neutral or basic | Generally less reactive than primary amines due to steric hindrance.[6][7] Less prone to over-alkylation. |
| Phenols (Ar-OH) | Moderate (as phenoxides) | Basic (requires deprotonation) | The phenoxide ion is a good nucleophile. Electron-donating groups on the aromatic ring increase reactivity. |
| Alcohols (-OH) | Low (as alcohols), Moderate (as alkoxides) | Basic (requires deprotonation) | Generally require a strong base to form the more nucleophilic alkoxide. Less reactive than phenoxides.[5] |
| Carboxylic Acids (-COOH) | Low (as acids), Moderate (as carboxylates) | Basic (requires deprotonation) | The carboxylate anion is a competent nucleophile.[1] |
| Phosphonic Acids (-PO(OH)₂) | Moderate (as phosphonates) | Basic (requires deprotonation) | Reacts readily in the presence of a base, as seen in the synthesis of Tenofovir Disoproxil Fumarate.[1] |
Table 2: Illustrative Quantitative Data from an Analogous System: Reaction of Benzyl (B1604629) Chloroformate with Anilines
While not CMIC, the reaction of benzyl chloroformate with anilines provides insight into the reactivity of a similar electrophile with amines, showcasing how substituents on the nucleophile affect the product distribution. In some cases, unexpected N-benzylation occurs alongside the expected carbamate (B1207046) (CBZ) formation.
| Aniline Derivative | % Yield of Carbamate (CBZ) | % Yield of N-Benzylated Product (Bn) |
| Aniline | 29 | 14 |
| 2-Nitroaniline | 0 | Exclusive Bn product |
| 2-Bromoaniline | 0 | Exclusive Bn product |
| 4-Bromoaniline | Major CBZ product | Minor Bn product |
| 2-Methoxyaniline | Major CBZ product | Minor Bn product |
Data adapted from a study on the reaction of benzyl chloroformate with substituted anilines.[8][9] This data is for illustrative purposes to show substituent effects and is not a direct measure of CMIC reactivity.
Experimental Protocols
To quantitatively assess the cross-reactivity of this compound with different functional groups, a competitive reaction experiment can be performed.
Protocol: Competitive Reaction of CMIC with Two Different Nucleophiles
Objective: To determine the relative reactivity of two different nucleophiles (e.g., a primary amine and a primary alcohol) towards this compound.
Materials:
-
This compound (CMIC)
-
Nucleophile A (e.g., Benzylamine)
-
Nucleophile B (e.g., Benzyl alcohol)
-
Internal standard (e.g., Dodecane)
-
Anhydrous aprotic solvent (e.g., Acetonitrile or DMF)
-
Non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA), if required for deprotonation.
-
Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)
-
Thermostated bath
-
GC-MS or HPLC for analysis
Procedure:
-
Prepare a stock solution of CMIC of known concentration in the chosen anhydrous solvent.
-
In the reaction vessel, dissolve equimolar amounts of Nucleophile A and Nucleophile B in the anhydrous solvent.
-
Add a known amount of the internal standard to the mixture.
-
If the reaction requires basic conditions (e.g., for alcohols or phenols), add an equimolar amount of the non-nucleophilic base.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25 °C) in the thermostated bath.
-
To initiate the reaction, add a sub-stoichiometric amount of the CMIC stock solution (e.g., 0.5 equivalents relative to each nucleophile) to the reaction mixture with vigorous stirring.
-
Monitor the reaction progress over time by withdrawing aliquots at regular intervals.
-
Quench the reaction in each aliquot immediately (e.g., by dilution with a suitable solvent or addition of a quenching agent).
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the unreacted nucleophiles and the formed products.
-
Calculate the relative rate of consumption of Nucleophile A versus Nucleophile B to determine the selectivity of CMIC.
Mandatory Visualizations
Caption: General SN2 reaction mechanism of CMIC with a nucleophile.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. "Synthesis of N-Benzylated Anilines from the Reaction of Anilines and B" by Hari N. Pati, Paul Weisbruch et al. [scholarexchange.furman.edu]
Safety Operating Guide
Navigating the Safe Disposal of Chloromethyl Isopropyl Carbonate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Chloromethyl isopropyl carbonate, a flammable and corrosive compound, requires stringent disposal procedures to mitigate its inherent risks. This guide provides essential, step-by-step instructions for its safe management and disposal, aligning with best practices in laboratory safety.
Immediate Safety and Handling Protocols
This compound is classified as a flammable liquid and vapor that causes severe skin burns and eye damage.[1][2] It is also toxic to aquatic life with long-lasting effects and may cause skin sensitization.[3] Therefore, adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE): When handling this chemical, wearing appropriate personal protective equipment is mandatory. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side-shields or goggles.[4]
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[1][2][5]
-
Respiratory Protection: In case of inadequate ventilation or the generation of vapors, a suitable respirator is necessary.[4]
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong acids, strong bases, and oxidizing agents.[1][3]
Quantitative Hazard Data
For a quick reference, the table below summarizes the key hazard information for this compound.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Flammable Liquid | H226: Flammable liquid and vapor[1][2] | Danger[2] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1][2] | Danger[2] |
| Serious Eye Damage | H318: Causes serious eye damage[2] | Danger[2] |
| Skin Sensitization | H317: May cause an allergic skin reaction | Warning |
| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects | Warning |
Step-by-Step Disposal and Decontamination Procedures
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] It can be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[4] Under no circumstances should this chemical be disposed of down the drain or into the environment.[1][2][3][4][5][6]
Experimental Protocol: Small Spill Neutralization and Cleanup
This protocol details the immediate actions to be taken in the event of a small laboratory spill.
Materials:
-
Inert absorbent material (e.g., sand, vermiculite, or earth)[1][3][6]
-
Sodium bicarbonate or a 5% sodium bicarbonate solution
-
Two sealable, labeled waste containers
-
Appropriate PPE (as listed above)
-
Scoop or other tools for cleanup
Procedure:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any vapors.[1][2][3]
-
Eliminate Ignition Sources: Remove all sources of ignition from the vicinity of the spill.[1][2][3]
-
Contain the Spill: If safe to do so, prevent the further spread of the spill.
-
Absorb the Spill: Cover the spill with an inert absorbent material.[1][3][6]
-
Neutralize (with caution): Once absorbed, slowly and carefully add sodium bicarbonate to the absorbent material to neutralize any remaining acidity. Be aware of potential effervescence.
-
Collect Waste: Carefully scoop the absorbed and neutralized material into a designated, labeled waste container.[1][3][6]
-
Decontaminate the Area: Wipe down the spill area with a 5% sodium bicarbonate solution, followed by water.
-
Dispose of Contaminated Materials: Place all contaminated materials, including cleaning supplies and PPE, into a second labeled waste container.
-
Final Disposal: Both waste containers must be sealed and disposed of as hazardous waste through a licensed professional waste disposal service.[4]
Visualizing Procedural Workflows
To further clarify the necessary steps, the following diagrams illustrate the decision-making process for spill response and the logical flow of the disposal procedure.
Caption: Decision workflow for responding to a this compound spill.
Caption: Logical pathway for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
